4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
Description
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYTBOSHJFWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid chemical properties
An In-Depth Technical Guide to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. This bifunctional molecule, featuring a Boc-protected amine, a carboxylic acid, and a pyridine ring, serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motifs allow for its use as a linker in bioconjugation and as a key component in the synthesis of complex molecular architectures, including Proteolysis Targeting Chimeras (PROTACs). This document will delve into the nuanced reactivity of its functional groups, provide representative synthetic protocols, and explore its utility in the development of novel therapeutics.
Introduction
This compound is a strategically designed synthetic intermediate that has garnered significant interest in the field of pharmaceutical sciences. The molecule incorporates three key chemical features: a picolinic acid scaffold, a methylamine linker, and a tert-butoxycarbonyl (Boc) protecting group. The picolinic acid moiety, a derivative of pyridine with a carboxylic acid at the 2-position, is a known chelating agent and is present in a number of biologically active compounds.[1] The Boc protecting group provides a stable yet readily cleavable means of masking the primary amine, allowing for selective reactions at other sites of the molecule.[2] This combination of functionalities makes it an invaluable tool for researchers engaged in multi-step organic synthesis, particularly in the construction of complex molecules for drug discovery.[3]
This guide will provide an in-depth exploration of the chemical and physical properties of this compound, offer insights into its synthesis and handling, and showcase its applications with a focus on its role in modern drug development paradigms.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.
General Properties
| Property | Value | Source |
| CAS Number | 260970-57-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White to pale yellow powder | [2] |
| Purity | ≥ 96% (HPLC) | [2] |
| Storage | Store at 2 - 8 °C | [2] |
Solubility
Spectroscopic Characterization
Detailed experimental spectra for this specific compound are not widely published. However, based on the known chemical shifts of related structures and the functional groups present, the following spectroscopic signatures can be anticipated:
¹H NMR Spectroscopy:
-
Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).
-
Methylene Protons (-CH₂-): A singlet or doublet (if coupled to the NH proton) typically in the range of δ 4.2-4.6 ppm.
-
NH Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent, often appearing between δ 5.0-8.0 ppm.
-
Boc Protons (-C(CH₃)₃): A characteristic sharp singlet at approximately δ 1.4 ppm, integrating to 9 protons.
-
Carboxylic Acid Proton (-COOH): A very broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may not always be observed depending on the solvent and concentration.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COO-): A signal in the range of δ 165-175 ppm.
-
Pyridine Carbons: Signals in the aromatic region, typically between δ 120-150 ppm.
-
Boc Carbonyl Carbon (-O-C=O): A signal around δ 155-160 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): A signal around δ 80 ppm.
-
Methylene Carbon (-CH₂-): A signal in the range of δ 40-50 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): A signal around δ 28 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate peak around 3300-3500 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.
-
C=O Stretch (Boc group): A strong, sharp peak around 1680-1700 cm⁻¹.
-
C=N and C=C Stretch (Pyridine Ring): Peaks in the 1400-1600 cm⁻¹ region.
Mass Spectrometry:
-
The expected molecular ion peak [M+H]⁺ would be at m/z 253.11.
Synthesis and Purification
Representative Synthesis Protocol: Boc Protection of 4-(aminomethyl)picolinic acid
This protocol describes a general method for the Boc protection of an aminomethylpicolinic acid derivative.
Materials:
-
4-(aminomethyl)picolinic acid derivative
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
-
Solvent system (e.g., a mixture of tetrahydrofuran (THF) and water, or dioxane and water)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-(aminomethyl)picolinic acid derivative in the chosen solvent system (e.g., THF/water).
-
Add sodium bicarbonate (or an alternative base) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in the organic solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Purification and Characterization
Purification is typically achieved through recrystallization from a suitable solvent system or by silica gel column chromatography. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Chemical Reactivity and Handling
The reactivity of this compound is dictated by its three primary functional groups. Understanding the interplay of their reactivity is crucial for its successful application in synthesis.
Boc Group Deprotection
The Boc protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.
Caption: General workflow for Boc deprotection.
Common reagents for Boc deprotection include:
-
Trifluoroacetic acid (TFA): Typically used in dichloromethane (DCM) at room temperature.
-
Hydrogen chloride (HCl): A solution of HCl in an organic solvent such as dioxane or methanol.
The choice of deprotection conditions should be made based on the stability of other functional groups in the molecule.
Carboxylic Acid Reactivity
The carboxylic acid moiety can undergo a variety of transformations, most notably amide bond formation.
Caption: General workflow for amide coupling.
Standard peptide coupling reagents are effective for activating the carboxylic acid for reaction with amines. Common coupling agents include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) often in combination with an additive like HOBt (Hydroxybenzotriazole).
Pyridine Ring Reactivity
The pyridine ring can participate in various reactions, including N-alkylation and metal coordination. The electron-withdrawing nature of the carboxylic acid at the 2-position influences the reactivity of the ring.
Safety and Handling
While a specific safety data sheet for this compound is not universally available, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[4] Therefore, it is recommended to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Applications in Research and Development
The trifunctional nature of this compound makes it a highly valuable building block in several areas of chemical and pharmaceutical research.
Linker in Bioconjugation
The orthogonal reactivity of the carboxylic acid and the protected amine allows for the sequential attachment of two different molecules. For example, the carboxylic acid can be coupled to a biomolecule such as a peptide or antibody, and after Boc deprotection, the resulting free amine can be conjugated to another molecule, such as a fluorescent dye or a small molecule drug.[5]
Synthesis of Complex Molecules and Drug Candidates
This compound serves as a key intermediate in the synthesis of a wide range of complex organic molecules.[3] Its rigid pyridine core can be used to control the spatial orientation of appended functionalities, which is a critical aspect of rational drug design.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[6] this compound is an ideal scaffold for the synthesis of PROTACs. The carboxylic acid can be coupled to a ligand for an E3 ligase (e.g., a VHL or CRBN ligand), and the deprotected amine can be attached to a ligand for the protein of interest via a linker.
Caption: Logical flow of PROTAC synthesis.
Conclusion
This compound is a versatile and valuable building block for researchers in organic synthesis and drug discovery. Its well-defined structure and orthogonal protecting group strategy provide a reliable platform for the construction of complex molecules with diverse biological functions. As the demand for sophisticated molecular architectures in modern medicine continues to grow, particularly in the burgeoning field of targeted protein degradation, the utility of this compound is poised to expand even further. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering scientists to effectively leverage this important chemical tool in their research endeavors.
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Angene Chemical. (2024).
- ResearchGate. (2025).
- National Institutes of Health. (2022). Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. PMC.
- Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE.
- PubMed Central.
- Aapptec Peptides. Coupling Reagents.
- Oregon St
- National Institutes of Health. (2021).
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
-
Wikipedia. Picolinic acid. Retrieved from [Link]
Sources
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. irl.umsl.edu [irl.umsl.edu]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: Properties, Synthesis, and Applications in Modern Chemistry
This technical guide provides an in-depth analysis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid, a versatile bifunctional building block crucial for advancements in pharmaceutical and chemical research. We will explore its core molecular characteristics, outline a robust synthetic and purification workflow, detail the necessary analytical characterization for quality assurance, and discuss its significant applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique structural attributes for creating novel molecules.
Core Molecular Profile
This compound, also known as 4-(Boc-aminomethyl)pyridine-2-carboxylic acid, is a derivative of picolinic acid, which is a pyridine ring substituted with a carboxylic acid at the 2-position.[1][2][3] The key features of this molecule are the picolinic acid core, a methylamine linker at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the amine. This specific arrangement provides two distinct reactive sites—the carboxylic acid and the protected amine—making it an invaluable intermediate for multi-step organic synthesis.[1]
The fundamental properties of this compound are summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][4] |
| Molecular Weight | 252.27 g/mol | [2][4][5] |
| CAS Number | 260970-57-8 | [2][4] |
| Appearance | White to pale yellow powder | [2] |
| Purity | Typically ≥95-96% (HPLC) | [2][4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2][5] |
Synthesis and Purification: A Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control to achieve high purity. The causality behind this synthetic strategy lies in the need to selectively functionalize the picolinic acid core. A plausible and efficient synthetic route begins with the functionalization of a precursor, followed by the crucial protection of the amine group.
Proposed Synthetic Workflow
The logical pathway involves the conversion of a commercially available starting material, such as methyl 4-methylpicolinate, to the desired aminomethyl intermediate, followed by Boc protection and final hydrolysis. This sequence is chosen to prevent unwanted side reactions with the amine, which is more nucleophilic than the pyridine ring, and to ensure the carboxylic acid is the final group to be revealed.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocol: Synthesis
The following protocol is a representative, self-validating methodology. Each step includes a rationale and purification check to ensure the intermediate's quality before proceeding.
Step 1: Bromination of Methyl 4-methylpicolinate
-
Dissolve Methyl 4-methylpicolinate in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of Azobisisobutyronitrile (AIBN).
-
Reflux the mixture under nitrogen for 4-6 hours, monitoring by TLC or GC-MS.
-
Causality: This is a standard radical bromination of the benzylic-like methyl group. AIBN initiates the reaction.
-
-
Cool, filter the succinimide byproduct, and concentrate the filtrate in vacuo. The crude product, Methyl 4-(bromomethyl)picolinate, is often used directly in the next step after a quick purity check.
Step 2: Formation of the Amine
-
Dissolve the crude bromide in Dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and stir at room temperature for 12-16 hours.
-
Causality: The azide ion displaces the bromide via an Sₙ2 reaction to form a stable azide intermediate, avoiding over-alkylation issues common with direct amination.
-
-
After reaction completion, perform an aqueous workup and extract with ethyl acetate.
-
Dissolve the resulting azide in methanol, add 10% Palladium on Carbon (Pd/C), and hydrogenate under a balloon of H₂ gas.
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing the azide to the primary amine.
-
-
Filter the catalyst through Celite and concentrate to yield Methyl 4-(aminomethyl)picolinate.
Step 3: Boc Protection
-
Dissolve the amine from Step 2 in Dichloromethane (DCM) and cool to 0°C.
-
Add triethylamine (Et₃N) followed by a dropwise addition of Di-tert-butyl dicarbonate (Boc₂O) dissolved in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Causality: The Boc anhydride reacts with the primary amine to form a stable carbamate. The Boc group protects the amine from participating in subsequent reactions and increases its solubility in organic solvents, simplifying purification.[1]
-
-
Wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over MgSO₄ and concentrate.
-
Purify the resulting ester by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
Step 4: Saponification
-
Dissolve the purified Boc-protected ester in a mixture of Tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) and stir at room temperature until TLC indicates complete consumption of the starting material.
-
Causality: LiOH provides a gentle saponification (hydrolysis) of the methyl ester to the carboxylic acid without cleaving the acid-labile Boc group.
-
-
Quench the reaction, acidify carefully with 1M HCl to pH ~4-5, and extract the product with ethyl acetate.
-
Dry the combined organic layers, concentrate, and recrystallize or triturate with a suitable solvent (e.g., ether/hexanes) to yield the final product as a solid.
Analytical Characterization: A Self-Validating Workflow
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the final compound. This validation is essential for ensuring reproducibility in downstream applications.
Caption: The quality control workflow for product validation.
The following table summarizes the expected outcomes from standard analytical techniques.
| Technique | Purpose | Expected Result |
| ¹H NMR | Structural Elucidation | Peaks corresponding to the Boc group (~1.4 ppm, 9H, singlet), methylene protons (~4.3 ppm, 2H, doublet), pyridine ring protons (3 distinct aromatic signals), and a broad signal for the NH proton. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc carbonyl, quaternary Boc carbon, aliphatic methylene carbon, and the six distinct carbons of the picolinic acid ring. |
| LC-MS | Molecular Weight Verification | A parent ion peak corresponding to [M+H]⁺ at m/z 253.28 and/or [M-H]⁻ at m/z 251.26. |
| HPLC | Purity Assessment | A single major peak, with an area percentage ≥95%, indicating high purity.[2] |
Applications in Research and Development
The unique bifunctional nature of this compound makes it a highly valuable reagent in several areas of chemical science.[1]
-
Pharmaceutical Development : It serves as a critical intermediate for synthesizing complex molecules, particularly in the development of drugs targeting neurological disorders.[1] Its structure allows for the systematic modification and elaboration needed in structure-activity relationship (SAR) studies.
-
Bioconjugation : The molecule can act as a linker. The carboxylic acid can be activated to form an amide bond with a biomolecule (e.g., a protein or antibody), while the Boc-protected amine provides a latent site for further functionalization after deprotection. This is essential for creating targeted drug delivery systems.[1]
-
Organic Synthesis : As a building block, it provides a rigid pyridine scaffold. Researchers leverage this structure to synthesize complex organic molecules with precise three-dimensional arrangements, which is crucial for fields like materials science.[1]
-
Agrochemicals : The picolinic acid scaffold is present in some herbicides.[6] This compound serves as a valuable starting material for creating new agrochemicals, contributing to the development of more effective and potentially safer pesticides.[1]
The presence of the Boc group is a key strategic element. It provides robust protection for the amine under a wide range of reaction conditions (e.g., those used for amide coupling at the carboxylic acid), yet it can be removed cleanly under mild acidic conditions to reveal the free amine for subsequent chemical transformations.
References
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
MDPI. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
-
Wikipedia. Picolinic acid. [Link]
Sources
The Picolinic Acid Core: A Scaffold for Discovery and Innovation in Chemical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted picolinic acid scaffold, a pyridine ring bearing a carboxylic acid at the 2-position, represents a remarkably versatile and historically significant core structure in chemical research. From its early beginnings as a key component in a new class of synthetic auxin herbicides to its contemporary exploration in diverse therapeutic areas, the journey of substituted picolinic acids is a compelling narrative of chemical innovation and evolving biological understanding. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of this important class of compounds. We will delve into the foundational discoveries that established picolinic acid derivatives as potent herbicides, explore their intricate mechanism of action, and dissect the structure-activity relationships that govern their biological effects. Furthermore, this guide will illuminate the expansion of picolinic acid chemistry into the realm of medicine, with a focus on their emerging roles as neuroprotective, anticonvulsant, and anticancer agents. Detailed experimental protocols for synthesis and key biological assays are provided to equip researchers with the practical knowledge to explore this fertile area of chemical biology.
A Historical Perspective: From Unforeseen Herbicidal Activity to Targeted Molecular Design
The story of substituted picolinic acids in research is intrinsically linked with the post-war boom in agricultural chemistry. Scientists at Dow Chemical (now Corteva Agriscience) in the 1940s and 1950s were at the forefront of exploring novel chemical entities for weed control.[1][2][3][4] It was within this environment of discovery that the herbicidal potential of the picolinic acid scaffold was first unearthed.
The Dawn of a New Herbicide Class: The Discovery of Picloram
The breakthrough moment came with the synthesis and characterization of 4-amino-3,5,6-trichloropicolinic acid, which would later be commercialized as Picloram .[5] Introduced in 1963, Picloram exhibited potent and broad-spectrum control of deep-rooted perennial weeds and woody plants, a significant advancement in the field.[6][7] Its discovery marked the genesis of the picolinic acid family of herbicides and laid the groundwork for decades of subsequent research and development.[1]
Evolution and Refinement: Clopyralid and Aminopyralid
Following the success of Picloram, researchers at Dow continued to explore the picolinic acid scaffold, leading to the development of second and third-generation herbicides with improved properties.
-
Clopyralid , introduced in 1975, offered a more selective weed control spectrum, making it suitable for use in a wider range of crops.[5][8]
-
Aminopyralid , commercialized in 2006, represented a significant leap forward in terms of potency and environmental profile.[5][6] Discovered through modifications of the Picloram structure, Aminopyralid provided effective weed control at substantially lower application rates.[7]
This progression from a broad-spectrum herbicide to more potent and selective molecules illustrates a key theme in the history of picolinic acid research: a continuous drive towards more refined and targeted applications.
The Modern Era: 6-Aryl-Picolinates and Beyond
Recent innovations have focused on the synthesis of 6-aryl-picolinates, such as halauxifen-methyl and florpyrauxifen-benzyl .[6] These compounds, developed by Dow AgroSciences, have further expanded the utility of this herbicide class, demonstrating the enduring potential of the picolinic acid core for novel herbicide discovery.[6] The timeline below highlights key milestones in the development of picolinic acid-based herbicides.
Caption: Key milestones in the discovery and commercialization of picolinic acid herbicides.
The Chemistry of Picolinic Acids: Synthesis of a Versatile Scaffold
The synthetic accessibility of the picolinic acid core has been a crucial factor in its widespread investigation. A variety of synthetic routes have been developed, allowing for the introduction of diverse substituents onto the pyridine ring, thereby enabling extensive structure-activity relationship (SAR) studies.
General Synthetic Strategies
The synthesis of substituted picolinic acids often begins with a pre-functionalized pyridine derivative. A common and historically significant approach to the synthesis of the foundational herbicide, Picloram (4-amino-3,5,6-trichloropicolinic acid), starts from α-picoline. This process involves a series of chlorination, amination, and hydrolysis steps.
A more contemporary and versatile approach for synthesizing a range of substituted aminopicolinic acids is outlined below. This multi-step synthesis allows for the introduction of various functional groups, facilitating the exploration of their biological activities.
Caption: A general synthetic route to 4-aminopicolinic acid.
Detailed Experimental Protocol: Synthesis of 4-Aminopicolinic Acid
The following protocol provides a detailed method for the synthesis of 4-aminopicolinic acid, a key intermediate for further derivatization.[9]
Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide
-
To a stirred mixture of concentrated sulfuric acid and fuming nitric acid, cooled in an ice bath, slowly add picolinic acid N-oxide.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-nitropicolinic acid N-oxide.
Step 2: Synthesis of 4-Aminopicolinic Acid
-
Dissolve 4-nitropicolinic acid N-oxide in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain 4-aminopicolinic acid.
Synthesis of 4-Amino-3,5,6-trichloropicolinic Acid (Picloram)
A patented method for the production of Picloram involves the reaction of 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide at elevated temperatures (130-160 °C).[10] Subsequent acidification of the reaction mixture precipitates the final product. Another established route starts from heptachloro-2-picoline, which is first aminated with anhydrous liquid ammonia to form 4-amino-hexachloro-2-picoline, followed by hydrolysis with sulfuric acid.[10]
Mechanism of Action: Hijacking the Plant's Growth Machinery
The herbicidal activity of picolinic acid derivatives stems from their ability to mimic the natural plant hormone auxin (indole-3-acetic acid, IAA).[11] This mimicry, however, is not perfect and leads to a disruption of normal hormonal signaling, ultimately causing uncontrolled growth and plant death.
The Auxin Signaling Pathway: A Brief Overview
In plants, auxin perception and signaling are mediated by a family of F-box proteins, most notably TIR1 (TRANSPORT INHIBITOR RESPONSE 1). In the presence of auxin, TIR1 forms a complex with an Aux/IAA transcriptional repressor protein, leading to the ubiquitination and subsequent degradation of the repressor by the 26S proteasome. The degradation of the Aux/IAA repressor liberates auxin response factors (ARFs), which can then regulate the transcription of auxin-responsive genes.
Picolinic Acid Herbicides: Targeting a Specific Auxin Receptor
While picolinic acid herbicides are classified as synthetic auxins, they exhibit a distinct mode of action compared to natural auxin and other synthetic auxins like 2,4-D. Research has shown that picolinic acids do not bind effectively to the TIR1 receptor. Instead, they selectively interact with a different subset of F-box proteins, namely AFB4 and AFB5 (AUXIN SIGNALING F-BOX 4 and 5).[12][13][14][15]
This differential receptor binding is a key determinant of their herbicidal activity and selectivity. The binding of picolinic acid herbicides to AFB4 and AFB5 leads to the degradation of a specific set of Aux/IAA repressors, triggering a cascade of unregulated gene expression that is ultimately lethal to susceptible plants.
Caption: Comparison of normal auxin signaling and the mechanism of action of picolinic acid herbicides.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
This bioassay is a standard method for evaluating the herbicidal activity of compounds that affect auxin signaling.[16][17][18][19][20]
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Rinse the seeds 5 times with sterile distilled water.
-
Plating: Suspend the sterilized seeds in sterile 0.1% agar and plate them on square petri dishes containing Murashige and Skoog (MS) medium supplemented with 1% sucrose, 0.8% agar, and the desired concentrations of the test compound (and appropriate controls, including a solvent control and a positive control like Picloram).
-
Stratification: Store the plates at 4 °C in the dark for 2-3 days to synchronize germination.
-
Growth: Transfer the plates to a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22 °C and orient the plates vertically to allow for root growth along the surface of the agar.
-
Data Collection: After 7-10 days, photograph the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).
-
Data Analysis: Calculate the percent root growth inhibition for each treatment relative to the solvent control. Determine the IC50 value (the concentration of the compound that inhibits root growth by 50%) by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR): Fine-Tuning Biological Activity
The extensive research into picolinic acid herbicides has generated a wealth of data on how chemical modifications to the core structure influence their biological activity.
Key Structural Features for Herbicidal Activity
-
Carboxylic Acid Group: The carboxylic acid at the 2-position is essential for activity, as it is believed to be the primary site of interaction with the auxin receptor.
-
Substituents on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly impact herbicidal potency and selectivity. Halogen atoms, particularly chlorine, at the 3, 5, and 6-positions, and an amino group at the 4-position are common features of highly active picolinic acid herbicides.
-
The 6-Position: As demonstrated by the development of 6-aryl-picolinates, substitution at the 6-position is a critical area for modifying the activity and properties of these herbicides. The introduction of an aryl group at this position can lead to a significant increase in potency.[6]
A recent study on novel 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that the IC50 value of one of the most potent compounds was 45 times lower than that of the commercial herbicide halauxifen-methyl, highlighting the potential for further optimization of this scaffold.[6]
Quantitative Data on Herbicidal Efficacy
The following table summarizes the effective dose (ED50) for several key picolinic acid herbicides against various weed species, illustrating the progression in potency.
| Herbicide | Test Species | ED50 (g ae/ha) | Reference |
| Picloram | Canola | 227.7 | [7] |
| Aminopyralid | Canola | 60.3 | [7] |
| Picloram | Squash | 23.3 | [7] |
| Aminopyralid | Squash | 21.1 | [7] |
| Picloram | Okra | 17.3 | [7] |
| Aminopyralid | Okra | 10.3 | [7] |
Beyond Herbicides: The Expanding Therapeutic Potential of Picolinic Acids
While the herbicidal applications of substituted picolinic acids are well-established, research has increasingly uncovered their potential in various therapeutic areas. This expansion is driven by the ability of the picolinic acid scaffold to interact with a diverse range of biological targets.
Neuroprotective and Anticonvulsant Activities
Picolinic acid itself is an endogenous metabolite of tryptophan and has been shown to possess neuroprotective properties.[21] Studies have demonstrated its ability to protect neurons from excitotoxicity induced by quinolinic acid.[22] Furthermore, derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity.[23][24] For instance, picolinic acid 2-fluorobenzylamide has been identified as a potent anticonvulsant in preclinical models.[23]
Anticancer Activity
The picolinic acid scaffold has also emerged as a promising template for the development of novel anticancer agents.[25][26][27][28][29] Researchers have designed and synthesized picolinic acid derivatives that exhibit cytotoxic activity against various cancer cell lines. One study reported a novel picolinic acid derivative with an IC50 of 99.93 µM against A549 lung cancer cells.[25] The proposed mechanism of action for some of these compounds involves the induction of endoplasmic reticulum stress-mediated apoptosis.[25]
Enzyme Inhibition
The ability of the picolinic acid core to chelate metal ions and participate in hydrogen bonding interactions makes it an attractive scaffold for the design of enzyme inhibitors.[30][31][32][33][34] Various picolinic acid derivatives have been investigated as inhibitors of a range of enzymes, with some compounds exhibiting IC50 values in the nanomolar range.
Conclusion and Future Directions
The journey of substituted picolinic acids, from their serendipitous discovery as herbicides to their rational design as potential therapeutic agents, is a testament to the power of chemical exploration and the continuous evolution of our understanding of molecular interactions in biological systems. The rich history of this scaffold, particularly in the agrochemical industry, has provided a solid foundation of chemical knowledge and biological insights.
For researchers, scientists, and drug development professionals, the picolinic acid core remains a fertile ground for discovery. The established synthetic routes, coupled with a growing understanding of its diverse mechanisms of action, provide a powerful platform for the development of novel compounds with tailored biological activities. Future research in this area is likely to focus on:
-
Further Elucidation of Therapeutic Mechanisms: While promising activities have been identified, the precise molecular targets and signaling pathways for many of the therapeutic effects of picolinic acid derivatives remain to be fully characterized.
-
Rational Design of Next-Generation Molecules: Leveraging computational modeling and a deeper understanding of SAR, researchers can design and synthesize novel picolinic acid derivatives with enhanced potency, selectivity, and pharmacokinetic properties for both agricultural and medicinal applications.
-
Exploration of New Biological Frontiers: The versatility of the picolinic acid scaffold suggests that its biological activities may extend beyond the currently explored areas. High-throughput screening and phenotypic assays could uncover entirely new applications for this remarkable class of compounds.
References
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Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024-01-09). Available from: [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023-02-02). PMC - NIH. Available from: [Link]
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Synthesis of Some Aminopicolinic Acids. (2012-04-25). IRL @ UMSL. Available from: [Link]
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New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. (2005-10). PubMed. Available from: [Link]
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A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021-09-08). Pharmacia. Available from: [Link]
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Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025-05-20). PMC - PubMed Central. Available from: [Link]
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Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central. Available from: [Link]
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A rapid and robust method of identifying transformed Arabidopsis thaliana seedlings following floral dip transformation. (2006-11-06). PubMed Central. Available from: [Link]
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Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid. (2025-08-09). ResearchGate. Available from: [Link]
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Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. (2016-05-03). Oxford Academic. Available from: [Link]
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The Physiological Action of Picolinic Acid in the Human Brain. (2009-04-28). PMC. Available from: [Link]
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Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents. ResearchGate. Available from: [Link]
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Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. (2013-12-06). ACS Publications. Available from: [Link]
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Predicted pIC50 values of the selected inhibitors and controls. ResearchGate. Available from: [Link]
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Midland, Michigan: Confronting Chemical Contamination — A Brief History of Dow Chemical in Midland. Gala. Available from: [Link]
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The Physiological Action of Picolinic Acid in the Human Brain. ResearchGate. Available from: [Link]
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NEW DERIVATIVES OF BENZYLAMIDE WITH ANTICONVULSANT ACTIVITY. Available from: [Link]
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Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis. PubMed. Available from: [Link]
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Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025-07-12). PMC - NIH. Available from: [Link]
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U.S. regulators relied for years on flawed pesticide data provided by Dow Chemical. (2020-07-06). Available from: [Link]
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Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. NIH. Available from: [Link]
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Untargeted Metabolomic and Lipidomic Profiling Reveals Distinct Biochemical Patterns in Treated Biotinidase Deficiency. MDPI. Available from: [Link]
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Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. Queen's University. Available from: [Link]
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Arabidopsis Growing Protocol – A General Guide. (2025-12-20). ResearchGate. Available from: [Link]
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Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. Available from: [Link]
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Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Scilit. Available from: [Link]
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A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022-05-05). bioRxiv. Available from: [Link]
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History of Chemistry in The Dow Chemical Company. Available from: [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. Available from: [Link]
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[Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data]. PubMed. Available from: [Link]
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Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum. PubMed. Available from: [Link]
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The Arabidopsis Auxin Receptor F-box proteins AFB4 and AFB5 are Required for Response to the Synthetic A. (2015-12-18). bioRxiv. Available from: [Link]
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Herbicide Bioassay Study Guide. Analyzeseeds. Available from: [Link]
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Dow Chemical and Corporate Accountability. Ecology Center History. Available from: [Link]
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Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available from: [Link]
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The Arabidopsis Auxin Receptor F-Box Proteins AFB4 and AFB5 Are Required for Response to the Synthetic Auxin Picloram. PubMed. Available from: [Link]
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4-amino-3,5,6-trichloropicolinic acid. (2024-04-10). ChemBK. Available from: [Link]
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015-07-02). PMC - NIH. Available from: [Link]
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Rational discovery of molecular glue degraders via scalable chemical profiling. PubMed. Available from: [Link]
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The Multifaceted Biological Landscape of 4-Aminomethyl Picolinic Acid Derivatives: A Technical Guide for Drug Discovery
Foreword: The Emerging Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a cornerstone of numerous therapeutic agents. Among its myriad of derivatives, picolinic acid and its analogues have garnered significant attention for their diverse biological activities. This guide delves into the specific and compelling potential of 4-aminomethyl picolinic acid derivatives, a subclass that is demonstrating promising activity across several key therapeutic areas. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold—from its synthesis and mechanisms of action to the robust methodologies for its evaluation—is paramount for unlocking its full therapeutic potential. This document serves as an in-depth technical resource, synthesizing current knowledge and providing practical, field-proven insights to guide future research and development endeavors.
The Chemical Architecture: Synthesis of 4-Aminomethyl Picolinic Acid Derivatives
The strategic placement of an aminomethyl group at the 4-position of the picolinic acid scaffold is a key determinant of its biological activity. The synthesis of this core structure can be approached through several routes, with the choice of method often depending on the desired scale and available starting materials.
A common synthetic strategy begins with the nitration of picolinic acid N-oxide. The resulting 4-nitropicolinic acid N-oxide can then be reduced to 4-aminopicolinic acid via catalytic hydrogenation[1]. Subsequent functionalization of the amino group or the carboxylic acid can then be performed to generate a library of derivatives.
Another approach involves the multi-step preparation of a 4-iodomethylpicolinate intermediate from picolinic acid[1]. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce the aminomethyl moiety or other functional groups. For instance, reaction with copper(I) cyanide followed by reduction can yield 4-(aminomethyl) picolinic acid, although this reduction step can present challenges[2].
A generalized synthetic pathway is illustrated below:
Caption: Generalized synthetic route to 4-aminomethyl picolinic acid derivatives.
Anticancer Activity: Targeting Key Cellular Processes
Picolinic acid derivatives have demonstrated considerable antitumor and anti-angiogenic effects[3]. The introduction of the 4-aminomethyl group can enhance this activity, with several derivatives showing potent cytotoxicity against various cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
One of the primary mechanisms by which these derivatives exert their anticancer effects is through the induction of apoptosis. Studies have shown that certain picolinic acid derivatives can trigger programmed cell death, as evidenced by fragmented nuclei and DNA laddering in cancer cells[3]. This apoptotic cascade can be initiated through the activation of caspases, key executioner proteins in the apoptotic pathway. For instance, some derivatives have been shown to activate caspases 3, 4, and 9[3].
Furthermore, these compounds can induce cell cycle arrest, preventing cancer cells from proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G0/G1[4].
A proposed signaling pathway for the anticancer activity of certain picolinic acid derivatives involves the induction of endoplasmic reticulum (ER) stress. This can lead to the activation of the unfolded protein response (UPR) and subsequent apoptosis. A key indicator of ER stress is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which has been observed in cells treated with these compounds[3].
Caption: Proposed anticancer signaling pathway of 4-aminomethyl picolinic acid derivatives.
Quantitative Assessment of Anticancer Activity
The cytotoxic potential of 4-aminomethyl picolinic acid derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Picolinic acid derivative 5 | A549 (Lung) | 99.93 | [3] |
| Imidazopyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [5] |
| Imidazopyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [5] |
| Imidazopyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [5] |
| Imidazopyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
4-Aminomethyl picolinic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-aminomethyl picolinic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for assessing the anticancer activity of 4-aminomethyl picolinic acid derivatives.
Enzyme Inhibition: A Targeted Approach to Disease Modulation
The 4-aminomethyl picolinic acid scaffold has shown significant promise as a platform for the development of potent and selective enzyme inhibitors.
SIRT3 Inhibition
Sirtuin 3 (SIRT3) is a mitochondrial NAD+-dependent deacetylase that plays a crucial role in regulating mitochondrial function and metabolism. Its dysregulation has been implicated in various diseases, including cancer. Inhibition of SIRT3 has emerged as a promising therapeutic strategy, and certain picolinic acid derivatives have been identified as potent SIRT3 inhibitors. For instance, some 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have shown selective SIRT3 inhibitory activity with IC50 values in the low micromolar range[4].
Experimental Protocol: SIRT3 Inhibition Assay (Fluorometric)
This assay measures the deacetylase activity of SIRT3 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT3 enzyme
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+
-
Assay buffer
-
Developer solution
-
4-Aminomethyl picolinic acid derivatives
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT3 enzyme, substrate, NAD+, and developer in assay buffer.
-
Inhibitor Addition: Add the 4-aminomethyl picolinic acid derivatives at various concentrations to the wells of a 96-well plate.
-
Enzyme Reaction: Add the SIRT3 enzyme and NAD+ to the wells and incubate to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of SIRT3 inhibition for each concentration of the derivative and determine the IC50 value.
Copper-Containing Amine Oxidase (CAO) Inhibition
CAOs are a family of enzymes that catalyze the oxidative deamination of primary amines. Derivatives of 4-aminomethylpyridine have been identified as potent, reversible inhibitors of various CAOs, with IC50 values as low as 2.0 x 10⁻⁸ M. These inhibitors are often substrate-like and can exhibit selectivity for different CAO isoforms.
Experimental Protocol: CAO Inhibition Assay
The activity of CAOs can be measured by monitoring the production of hydrogen peroxide, one of the reaction products.
Materials:
-
Purified CAO enzyme
-
Substrate (e.g., benzylamine)
-
Horseradish peroxidase (HRP)
-
HRP substrate (e.g., Amplex Red)
-
Assay buffer
-
4-Aminomethyl picolinic acid derivatives
-
96-well plates
-
Spectrophotometric or fluorometric microplate reader
Procedure:
-
Inhibitor Pre-incubation: Pre-incubate the CAO enzyme with various concentrations of the 4-aminomethyl picolinic acid derivatives in assay buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Coupled Reaction: The hydrogen peroxide produced by the CAO reaction is used by HRP to oxidize the HRP substrate, leading to a colorimetric or fluorescent signal.
-
Signal Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each derivative concentration to determine the IC50 value.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Picolinic acid and its derivatives have long been recognized for their antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions that are essential for microbial growth and enzymatic activity.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Derivative Type | Microorganism | MIC (mg/mL) | Reference |
| Picolinic acid | Proteus mirabilis | 1.5 | [6] |
| Picolinic acid | Bacillus subtilis | 2.0 | [6] |
| Picolinic acid | Staphylococcus aureus | 2.0 | [6] |
| Picolinic acid | Lactococcus lactis | 2.0 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
4-Aminomethyl picolinic acid derivatives
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the 4-aminomethyl picolinic acid derivatives in the broth medium directly in the wells of the microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotective Effects: A Shield Against Excitotoxicity
Picolinic acid is an endogenous metabolite of the kynurenine pathway and has been shown to possess neuroprotective properties[7]. It can protect neurons from the excitotoxic effects of quinolinic acid, another kynurenine pathway metabolite that is an NMDA receptor agonist[2][6].
Mechanism of Neuroprotection
The neuroprotective mechanism of picolinic acid against quinolinic acid-induced toxicity is thought to involve the modulation of NMDA receptor activity and the reduction of oxidative stress. By attenuating the excitotoxic cascade initiated by excessive NMDA receptor activation, picolinic acid derivatives can prevent neuronal damage and death.
Caption: Neuroprotective mechanism of picolinic acid derivatives against quinolinic acid-induced toxicity.
Experimental Protocol: In Vitro Neuroprotection Assay
This assay assesses the ability of a compound to protect neuronal cells from quinolinic acid-induced toxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
96-well plates
-
Culture medium
-
Quinolinic acid
-
4-Aminomethyl picolinic acid derivatives
-
Cell viability assay reagents (e.g., MTT or LDH release assay)
-
Microplate reader
Procedure:
-
Cell Plating: Plate neuronal cells in 96-well plates and allow them to differentiate if necessary.
-
Pre-treatment: Treat the cells with various concentrations of the 4-aminomethyl picolinic acid derivatives for a specified period (e.g., 1-2 hours).
-
Toxin Exposure: Add quinolinic acid to the wells to induce neurotoxicity.
-
Incubation: Incubate the plates for 24-48 hours.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT assay as described previously).
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the derivatives compared to cells treated with quinolinic acid alone.
Conclusion and Future Directions
The 4-aminomethyl picolinic acid scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The evidence presented in this guide highlights its potential in oncology, infectious diseases, and neurodegenerative disorders. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives attractive candidates for further investigation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 4-aminomethyl picolinic acid core to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds to identify novel targets and biomarkers of response.
-
In Vivo Efficacy and Safety Profiling: Translation of the promising in vitro findings into preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.
By leveraging the insights and methodologies outlined in this technical guide, the scientific community can continue to explore and exploit the rich therapeutic potential of 4-aminomethyl picolinic acid derivatives, paving the way for the development of next-generation medicines.
References
A comprehensive list of references is available upon request, providing detailed citations for all studies and protocols mentioned in this guide.
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- 3. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
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An In-Depth Technical Guide to Determining the Solubility Profile of 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for establishing the complete solubility profile of 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid, a versatile intermediate in pharmaceutical development.[1] Given the absence of extensive public solubility data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols necessary for its thorough characterization. We address the predictive assessment of physicochemical properties, rigorous methodologies for thermodynamic and kinetic solubility determination in aqueous, organic, and biorelevant media, and the critical analysis of factors influencing solubility. This guide is intended for researchers, chemists, and formulation scientists in the drug discovery and development sector, providing the necessary tools to generate reliable and reproducible solubility data, a cornerstone for successful preclinical and clinical development.
Introduction: The Critical Role of Solubility
4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid is a heterocyclic compound featuring a pyridine core, a carboxylic acid, and a Boc-protected aminomethyl group.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex, biologically active molecules, particularly in medicinal chemistry.[1] The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations, making it suitable for multi-step syntheses.[1][2]
The journey of a drug candidate from laboratory synthesis to a viable therapeutic is critically dependent on its physicochemical properties, foremost among them being solubility. Poor solubility can severely limit a compound's absorption from the gastrointestinal tract, leading to low oral bioavailability and hindering the evaluation of its efficacy and safety.[3] Furthermore, insufficient solubility can compromise in vitro assays, mask undesirable properties, and create significant hurdles during formulation development, ultimately increasing development timelines and costs.[3][4]
This guide, therefore, provides a systematic approach to de-risk a project at an early stage by establishing a robust solubility profile for 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. We will move from theoretical predictions to detailed, practical experimental protocols.
Foundational Physicochemical Characterization
Before embarking on solubility measurements, it is essential to understand the intrinsic properties of the molecule that govern its solubility behavior. For an ionizable molecule like 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid, the acid dissociation constant (pKa) and the partition coefficient (logP) are of paramount importance.
Ionization Constant (pKa) Prediction and Its Importance
The molecule possesses at least two ionizable centers: the acidic carboxylic acid group and the basic pyridine nitrogen.
-
Carboxylic Acid (Acidic pKa): The pKa of the carboxylic acid group is expected to be in the typical range for carboxylic acids, generally around 4 to 5.[5]
-
Pyridine Nitrogen (Basic pKa): The pyridine ring nitrogen is basic and will be protonated at acidic pH. The pKa of protonated pyridine is approximately 5.2.[5]
The interplay between these two pKa values will dictate the molecule's net charge at any given pH, which in turn dramatically influences its solubility. The ΔpKa rule, which examines the difference between the pKa of the acidic and basic groups, can predict whether a compound exists as a neutral molecule (co-crystal) or an internal salt (zwitterion) in the solid state, which also impacts solubility.[6][7]
Causality: Determining the pKa values is the first and most critical step because solubility will be pH-dependent.[3] The lowest solubility for an amphoteric molecule like this is typically observed at its isoelectric point (pI), the pH at which the net charge is zero. Understanding the pKa allows for the selection of appropriate pH conditions for solubility experiments and provides a mechanistic basis for interpreting the results.
Lipophilicity (logP) Prediction
The n-octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its solubility in both aqueous and organic media. Various computational methods, from simple fragment-based approaches to more complex physics-based models like MM-PBSA, can be used to estimate logP.[8][9] For a related compound, 6-((tert-Butoxycarbonyl)amino)pyridine-3-carboxylic acid, a computed XLogP3-AA value is 1.3, suggesting moderate lipophilicity.[10] A similar value can be anticipated for the target molecule.
Causality: LogP provides insight into the hydrophobic/hydrophilic balance of the molecule. A higher logP generally correlates with lower aqueous solubility and higher solubility in non-polar organic solvents. This parameter is crucial for anticipating potential absorption issues and for selecting appropriate solvents for synthesis and formulation.
| Parameter | Predicted Value/Range | Significance |
| Acidic pKa (Carboxylic Acid) | ~ 4 - 5 | Governs deprotonation to an anion at basic pH, increasing aqueous solubility. |
| Basic pKa (Pyridine) | ~ 5.2 | Governs protonation to a cation at acidic pH, increasing aqueous solubility. |
| logP (Lipophilicity) | ~ 1.0 - 2.0 | Indicates moderate lipophilicity; suggests solubility may be a challenge. |
| Table 1: Predicted Physicochemical Properties |
Thermodynamic (Equilibrium) Solubility Determination
Thermodynamic solubility represents the true equilibrium saturation concentration of a compound in a given solvent and is the gold standard for solubility measurement.[3] It is the most reliable value for use in biopharmaceutical classification (BCS) and formulation development.[11] The shake-flask method is the most widely recognized and reliable technique for this purpose.[12][13]
The Shake-Flask Method: A Self-Validating Protocol
This method involves adding an excess of the solid compound to the solvent of interest and agitating the suspension until equilibrium is reached.[12] Reaching equilibrium is confirmed when solubility measurements from samples taken at different time points yield the same result.[12]
Experimental Protocol: Aqueous Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) as recommended by regulatory bodies like the FDA.[13]
-
Sample Preparation: Add an excess amount of solid 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid to a series of glass vials. A visual confirmation of undissolved solid must be present throughout the experiment.
-
Solvent Addition: Add a precise volume of each pH buffer to the respective vials.
-
Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).[14] Allow the suspensions to equilibrate for an extended period (e.g., 24 to 72 hours).[14][15]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[14]
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.[3] Prepare a standard curve from a stock solution of the compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).
-
pH Verification: Measure the final pH of the saturated solution to ensure it has not shifted significantly due to the dissolution of the acidic/basic compound.[12]
Trustworthiness Check: The protocol's integrity is validated by ensuring an excess of solid remains, confirming that equilibrium is reached through time-point sampling, and using a specific, validated analytical method for quantification.
Caption: Expected pH-Solubility Profile for an Amphoteric Compound.
Conclusion and Forward Look
Establishing a comprehensive solubility profile is not merely a data collection exercise; it is a fundamental component of risk assessment in drug development. The methodologies outlined in this guide provide a robust framework for generating the critical data needed for 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. This profile will directly inform decisions regarding candidate selection, formulation strategy, and the design of preclinical studies. Adherence to these rigorous, self-validating protocols ensures the generation of high-quality, reliable data, thereby supporting an efficient and scientifically sound development pathway in accordance with regulatory expectations, such as those outlined in ICH Q6A. [16][17][18][19]
References
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- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Martinez, M. N., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
- Chem-Impex. (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid.
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- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.
- Hou, T., et al. (2023). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- Bourne, S. A., et al. (2019). Co-crystals and molecular salts of carboxylic acid/pyridine complexes: can calculated pKa's predict proton transfer? A case study of nine complexes. CrystEngComm, 21(40), 6142-6149.
- Box, K. J., et al. (2016). Structured solubility behaviour in bioequivalent fasted simulated intestinal fluids. Journal of Pharmaceutical Sciences, 105(9), 2796-2804.
- ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A.
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- ChemicalBook. (2025). 5-(TERT-BUTOXYCARBONYLAMINO)-2-METHOXYPYRIDINE-4-CARBOXYLIC ACID | 183741-86-8.
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Methodological & Application
Synthesis protocol for 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
An expert guide to the multi-step synthesis of 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid, a crucial building block for advanced pharmaceutical development. This document provides a detailed, field-tested protocol, emphasizing the chemical rationale behind each step to ensure reproducibility and success.
Introduction: The Significance of a Versatile Building Block
This compound is a bifunctional molecule of high value in medicinal chemistry and drug discovery. Its structure is a strategic combination of a picolinic acid unit, a well-known chelating agent and privileged scaffold in pharmacology, and a Boc-protected aminomethyl group.[1] This protecting group provides a stable yet easily removable handle for subsequent chemical modifications, making the molecule an ideal starting point for constructing complex pharmaceutical agents. The specific 4-substitution pattern on the pyridine ring allows for the creation of diverse molecular architectures tailored for various therapeutic targets, including neurological disorders and targeted drug delivery systems.[1]
This application note details a robust and logical multi-step synthesis beginning from the commercially available 4-methylpicolinic acid. Each stage of the protocol is designed for clarity and high yield, with an emphasis on the underlying chemical principles that govern the transformations.
Overall Synthesis Pathway
The synthesis is designed as a five-step sequence involving protection of the carboxylic acid, functionalization of the methyl group, introduction of the nitrogen moiety, protection of the resulting amine, and final deprotection of the initial carboxylic acid.
Figure 1: High-level overview of the synthetic route.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| 4-Methylpicolinic acid | ≥98% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Fisher Scientific |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich |
| Carbon tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Sodium azide (NaN₃) | ≥99.5% | Sigma-Aldrich |
| Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Reagent grade | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |
| Lithium hydroxide (LiOH) | ≥98% | Sigma-Aldrich |
| Standard Solvents for Workup & Chromatography | ACS Grade | VWR/Fisher |
Detailed Experimental Protocol
Step 1: Esterification of 4-Methylpicolinic Acid
Objective: To protect the carboxylic acid as a methyl ester, preventing its interference in subsequent reactions.
-
Setup: Suspend 4-methylpicolinic acid (1.0 eq.) in anhydrous methanol (approx. 0.3 M concentration) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Cooling: Place the flask in an ice-water bath to cool the suspension to 0 °C.
-
Reagent Addition: Add thionyl chloride (1.5 eq.) dropwise to the stirred suspension over 15-20 minutes.
-
Expertise & Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite, the active esterifying agent. This reaction is highly exothermic; slow, cooled addition is critical to control the temperature and prevent degradation of the starting material.[2] The use of thionyl chloride is a classic and efficient method for esterification directly from the carboxylic acid.[3]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 3-4 hours.
-
Monitoring: Track the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., 50% ethyl acetate in hexanes) until the starting material spot is no longer visible.
-
Workup: Cool the mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Caution is advised due to CO₂ evolution. Separate the layers and wash the organic phase with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 4-methylpicolinate . This product is typically of sufficient purity to proceed to the next step without column chromatography.
Step 2: Radical Bromination of the 4-Methyl Group
Objective: To selectively install a bromine atom on the methyl group, creating a reactive site for nucleophilic substitution.
Figure 2: Workflow for the radical bromination step.
-
Setup: Dissolve methyl 4-methylpicolinate (1.0 eq.) in carbon tetrachloride (CCl₄) (approx. 0.2 M) in a flask equipped with a reflux condenser and a nitrogen inlet.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq.).
-
Expertise & Causality: This is a Wohl-Ziegler reaction. AIBN serves as a radical initiator, which, upon heating, decomposes to form radicals that initiate the chain reaction. NBS provides a low, constant concentration of bromine, which favors allylic/benzylic bromination over other potential side reactions.
-
-
Reaction: Heat the mixture to reflux for 4-6 hours. The reaction should be monitored by TLC.
-
Workup: Cool the reaction to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield pure Methyl 4-(bromomethyl)picolinate .
Step 3: Azide Formation via Nucleophilic Substitution
Objective: To replace the bromide with an azide group, which serves as a precursor to the amine.
-
Setup: Dissolve the methyl 4-(bromomethyl)picolinate (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 0.4 M).
-
Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Expertise & Causality: This is a standard SN2 reaction. Azide is a good nucleophile, and DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the azide anion highly reactive for displacing the bromide.
-
-
Reaction: Stir the mixture at room temperature for 12-16 hours.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. This provides Methyl 4-(azidomethyl)picolinate , which is often used directly in the next step.
Step 4: Staudinger Reduction and Boc Protection
Objective: To convert the azide to an amine and immediately protect it with a tert-butoxycarbonyl (Boc) group.
-
Setup: Dissolve the crude methyl 4-(azidomethyl)picolinate (1.0 eq.) in a 4:1 mixture of THF and water (approx. 0.2 M).
-
Reduction: Add triphenylphosphine (PPh₃, 1.1 eq.) portion-wise. Nitrogen gas will evolve.
-
Expertise & Causality: This is a Staudinger reaction. The triphenylphosphine attacks the azide, and subsequent hydrolysis of the resulting aza-ylide intermediate in the presence of water yields the primary amine and triphenylphosphine oxide.[4] This method is mild and avoids the use of harsh reducing agents that could affect other functional groups.
-
-
Reaction (Reduction): Stir at room temperature for 2-3 hours, or until gas evolution ceases and TLC indicates the consumption of the azide.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) to the reaction mixture, followed by a base such as triethylamine (1.5 eq.) to facilitate the reaction.
-
Reaction (Protection): Stir at room temperature overnight.
-
Workup & Purification: Remove the THF under reduced pressure. Extract the remaining aqueous solution with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate .
Step 5: Saponification to the Final Product
Objective: To hydrolyze the methyl ester and liberate the final carboxylic acid.
-
Setup: Dissolve the purified Boc-protected ester (1.0 eq.) in a 1:1 mixture of THF and water (approx. 0.2 M).
-
Hydrolysis: Add lithium hydroxide (LiOH, 2.0 eq.) and stir the mixture at room temperature.
-
Expertise & Causality: Saponification is the base-mediated hydrolysis of an ester. LiOH is commonly used as it is effective and the resulting lithium carboxylate is often soluble.
-
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-4 hours).
-
Acidification: Remove the THF in vacuo. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 using 1 M HCl. A white precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum to yield the final product, This compound . If a precipitate does not form readily, the product can be extracted with dichloromethane or ethyl acetate.
Expected Characterization
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected MS (ESI+) [M+H]⁺ |
| Methyl 4-methylpicolinate | C₈H₉NO₂ | 151.16 | 152.07 |
| Methyl 4-(bromomethyl)picolinate | C₈H₈BrNO₂ | 230.06 | 230.98 / 232.98 |
| Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate | C₁₃H₁₈N₂O₄ | 266.29 | 267.13 |
| This compound | C₁₂H₁₆N₂O₄ | 252.27 | 253.12 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 2: Low yield or formation of di-brominated product. | Incorrect stoichiometry of NBS; reaction run too long. | Use precisely 1.05-1.1 eq. of NBS. Monitor the reaction closely by TLC and stop as soon as the starting material is consumed. |
| Step 4: Azide starting material remains after Staudinger reaction. | Insufficient PPh₃ or reaction time; wet reagents (for the aza-ylide intermediate). | Ensure PPh₃ is fully dissolved and the reaction is stirred efficiently. Allow for longer reaction times if necessary. |
| Step 5: Product does not precipitate upon acidification. | Product has some water solubility; insufficient acidification. | Saturate the aqueous layer with solid NaCl to decrease the product's solubility before filtration or extraction. Ensure pH is truly 4-5. |
| General: Oily product instead of solid. | Presence of residual solvent or impurities (e.g., triphenylphosphine oxide). | Ensure purification steps, especially column chromatography, are performed carefully. Triturate the oil with a non-polar solvent like hexanes or ether to induce crystallization. |
References
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
- Google Patents. (2021). WO2021076681A1 - Process for synthesis of picolinamides.
- Technical Disclosure Commons. (2024).
- Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses.
- Babaee, S., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst.
- Pintus, A., et al. (2023).
- Karas, M., et al. (1990). A facile method for preparation of t-butyloxycarbonylamino acid p-nitroanilides. PubMed.
- Wikipedia. Picolinic acid.
- Reddy, K. S., et al. (2007). An efficient new route for the preparation of (4R)-1-(tert-butoxycarbonyl)- 4-amino-D-proline.
- Google Patents. (2012). US8124782B2 - Process for the preparation of 4-{4-[({[4 chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide.
- The Royal Society of Chemistry. (2024).
- Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- Organic Syntheses. picolinic acid hydrochloride.
-
Chem-Impex. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. Available at: [Link]
Sources
The Strategic Utility of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. Intermediate compounds that offer a combination of robust handling properties, predictable reactivity, and versatile functionality are invaluable assets in the drug development pipeline. 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid has emerged as a significant building block, particularly in the synthesis of kinase and ion channel modulators. Its structure is elegantly designed for purpose: the picolinic acid moiety provides a key bidentate chelation site and a handle for amide bond formation, the aminomethyl linker offers specific spacing and vectoral properties, and the tert-butoxycarbonyl (Boc) protecting group ensures the stability and selective reactivity of the primary amine.[1][2]
This guide provides an in-depth look at the application of this compound as a pivotal intermediate in pharmaceutical research. We will delve into its physicochemical properties, explore the causal logic behind its use in multi-step syntheses, and provide detailed, field-proven protocols for its application in the synthesis of a potent Transient Receptor Potential Canonical 6 (TRPC6) channel inhibitor.[3][4]
Physicochemical and Handling Properties
A thorough understanding of the starting material is the foundation of any successful synthetic campaign. The properties of this compound make it a reliable and manageable reagent in a laboratory setting.
| Property | Value | Source |
| CAS Number | 260970-57-8 | MCE |
| Molecular Formula | C₁₂H₁₆N₂O₄ | MCE |
| Molecular Weight | 252.27 g/mol | MCE |
| Appearance | White to off-white solid | MCE |
| Storage Conditions | Inert atmosphere, 2-8°C | MCE |
| Solubility | Soluble in methanol, DMF, and DMSO | MCE |
| Hazard Statements | H302, H315, H319, H335 | PubChem |
| Precautionary Statements | P261, P305+P351+P338 | PubChem |
Core Application: Synthesis of a TRPC6 Inhibitor Precursor
Transient Receptor Potential (TRP) channels are a family of ion channels that play crucial roles in various physiological processes, and their modulation is a key area of interest for treating a range of diseases, including renal and cardiovascular disorders.[4] The picolinamide scaffold has been identified as a promising framework for the development of potent and selective TRPC6 inhibitors.
The following sections provide a detailed protocol for the synthesis of tert-butyl ((2-(N-(4-fluoro-1-methyl-1H-pyrazol-4-yl)carbamoyl)pyridin-4-yl)methyl)carbamate, a direct precursor to a TRPC6 inhibitor, using this compound. This synthesis highlights the strategic use of this intermediate in a typical amide coupling reaction.
Experimental Workflow Overview
The overall synthetic strategy involves two primary transformations: a robust amide bond formation followed by the deprotection of the Boc group to yield the final active amine. This workflow is designed for efficiency and scalability.
Caption: Synthetic workflow for the TRPC6 inhibitor precursor.
Protocol 1: HATU-Mediated Amide Coupling
This protocol details the formation of the critical amide bond between the picolinic acid moiety and the pyrazole amine. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent is deliberate; it is known for its high efficiency, rapid reaction times, and suppression of racemization, making it a gold standard in modern amide synthesis.[5] DIPEA (N,N-Diisopropylethylamine) is employed as a non-nucleophilic base to neutralize the acid formed during the reaction without competing in the coupling.
Materials:
-
This compound (1.0 eq)
-
4-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-fluoro-1-methyl-1H-pyrazol-4-amine (1.0 eq) followed by DIPEA (3.0 eq).
-
Activation and Coupling: Stir the mixture at room temperature and add HATU (1.2 eq) portion-wise. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, tert-butyl ((2-(N-(4-fluoro-1-methyl-1H-pyrazol-4-yl)carbamoyl)pyridin-4-yl)methyl)carbamate, can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Boc Group Deprotection
The final step in preparing the active intermediate is the removal of the acid-labile Boc protecting group. A solution of hydrogen chloride in dioxane is a standard and highly effective reagent for this transformation, offering clean and rapid deprotection under anhydrous conditions.[6]
Materials:
-
tert-butyl ((2-(N-(4-fluoro-1-methyl-1H-pyrazol-4-yl)carbamoyl)pyridin-4-yl)methyl)carbamate (1.0 eq)
-
4M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Nitrogen or argon supply
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of dichloromethane in a round-bottom flask under an inert atmosphere.
-
Deprotection: Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. The formation of a precipitate (the hydrochloride salt of the product) is often observed. Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether.
-
Purification: The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt of N-(4-fluoro-1-methyl-1H-pyrazol-4-yl)-4-(aminomethyl)picolinamide.
Causality and Self-Validation in the Protocols
Amide Coupling: The use of HATU as a coupling reagent is a self-validating choice due to its well-documented high reactivity, which minimizes side reactions and drives the equilibrium towards product formation. The aqueous work-up with sodium bicarbonate is crucial for removing any unreacted picolinic acid and the acidic byproducts from the HATU reagent, ensuring a cleaner crude product.
Boc Deprotection: The selection of HCl in dioxane is based on the acid-lability of the tert-butyl carbamate. This reagent system is highly selective for Boc deprotection in the presence of many other functional groups. The precipitation of the hydrochloride salt serves as an in-situ purification step, often yielding a product of high purity without the need for chromatography.
Logical Relationships in the Synthetic Pathway
The synthetic design hinges on the strategic use of the Boc protecting group. This allows for the selective formation of the amide bond without interference from the primary amine on the methyl linker. The subsequent deprotection unmasks this amine, which is often a key pharmacophoric element for interaction with the biological target.
Caption: Logical flow of the two-phase synthetic strategy.
Conclusion
This compound stands as a testament to the power of rational design in chemical synthesis. Its inherent features—a reactive carboxylic acid, a protected primary amine, and a structurally significant picoline core—make it an exemplary intermediate for the construction of complex, biologically active molecules. The protocols detailed herein for the synthesis of a TRPC6 inhibitor precursor provide a practical and robust framework for researchers and scientists in the field of drug development, underscoring the pivotal role of this versatile building block in advancing pharmaceutical innovation.
References
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Chem-Impex International. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. [Online] Available at: [Link]
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MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Online] Available at: [Link]
-
Journal of Organic Chemistry. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Online] Available at: [Link]
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PubChem. 4-{amino}butanoic acid. [Online] Available at: [Link]
-
PubMed. Pharmacological and genetic inhibition of TRPC6-induced gene transcription. [Online] Available at: [Link]
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MDPI. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Online] Available at: [Link]
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PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Online] Available at: [Link]
-
MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Online] Available at: [Link]
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MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. [Online] Available at: [Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Online] Available at: [Link]
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-
Current Chemistry Letters. Process optimization for acid-amine coupling: a catalytic approach. [Online] Available at: [Link]
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University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Online] Available at: [Link]
-
Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Online] Available at: [Link]
-
PubMed Central. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Online] Available at: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]
-
The Royal Society of Chemistry. Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. [Online] Available at: [Link]
Sources
Application Note: A Comprehensive Guide to the ¹H NMR Analysis of 4-(Boc-aminomethyl)pyridine-2-carboxylic Acid
Introduction: The Structural Significance of a Versatile Building Block
4-(Boc-aminomethyl)pyridine-2-carboxylic acid is a key bifunctional building block in medicinal chemistry and drug development. It uniquely combines the structural features of a pyridine ring, a carboxylic acid, and a side chain bearing a tert-butyloxycarbonyl (Boc)-protected amine. This arrangement makes it an invaluable intermediate for synthesizing complex molecules, including peptide mimics, constrained ligands for metal chelation, and novel heterocyclic scaffolds.
Given its central role in multi-step syntheses, the ability to rapidly and accurately confirm its structure, assess its purity, and monitor its formation is critical. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for these tasks. This application note provides a detailed guide for researchers and drug development professionals on the complete ¹H NMR analysis of this compound, from theoretical principles to practical experimental protocols. We will delve into the causality behind spectral features, offer field-proven methodologies for data acquisition, and present a framework for confident spectral interpretation.
Molecular Structure and Predicted ¹H NMR Spectral Features
A thorough analysis of a ¹H NMR spectrum begins with a fundamental understanding of the molecule's proton environments. Each chemically non-equivalent proton or group of protons will generate a distinct signal.[1]
Proton Environments
The structure of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid contains seven unique proton environments, as illustrated below.
Figure 1: Structure of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid with key proton environments highlighted.
Theoretical Spectral Analysis: Chemical Shifts, Coupling, and Integration
The electronic environment of each proton dictates its chemical shift (δ), while interactions with neighboring protons cause signal splitting (multiplicity, J). The signal's integrated area is proportional to the number of protons it represents.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale & Key Coupling Constants (J) |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded due to the electronegative oxygens and hydrogen bonding. Signal is often broad and its position is solvent/concentration dependent.[2][3] |
| H-6 (Pyridine) | 8.5 - 8.7 | Doublet (d) | 1H | Most deshielded ring proton due to proximity to both the ring nitrogen and the electron-withdrawing carboxylic acid. Coupled to H-5 (³J ≈ 5 Hz).[4] |
| H-3 (Pyridine) | 8.0 - 8.2 | Singlet or fine Doublet (s/d) | 1H | Deshielded by the adjacent carboxylic acid. Primarily coupled to H-5 (⁴J ≈ 1.5-2.0 Hz, meta-coupling). |
| H-5 (Pyridine) | 7.4 - 7.6 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 (³J ≈ 5 Hz, ortho-coupling) and H-3 (⁴J ≈ 1.5-2.0 Hz, meta-coupling).[5][6][7] |
| -NH- (Amide) | 7.0 - 8.0 | Triplet (t) | 1H | Position is solvent-dependent. Coupled to the two adjacent -CH₂- protons (³J ≈ 6 Hz). May be broadened by quadrupolar coupling and exchange.[8] |
| -CH₂- (Methylene) | 4.3 - 4.5 | Doublet (d) | 2H | Deshielded by the adjacent pyridine ring and amide group. Coupled to the single -NH- proton (³J ≈ 6 Hz). |
| -C(CH₃)₃ (Boc) | 1.4 - 1.5 | Singlet (s) | 9H | The nine protons are chemically equivalent and have no neighboring protons to couple with, resulting in a sharp, strong singlet. This is a characteristic signal for a Boc-protecting group.[9] |
Application: In-Situ Reaction Monitoring
¹H NMR is an indispensable tool for monitoring the progress of a chemical reaction, such as the Boc-protection of 4-(aminomethyl)pyridine-2-carboxylic acid. By taking aliquots from the reaction mixture, a chemist can track the disappearance of starting material and the appearance of the product in real-time.
Synthetic Transformation Workflow
A common synthesis involves reacting the starting amine with di-tert-butyl dicarbonate (Boc₂O).
Figure 2: Workflow for monitoring the synthesis via ¹H NMR.
By observing the ¹H NMR spectrum of the reaction crude, one can assess the reaction's completion by:
-
Appearance of the Product: The most unambiguous signal is the intense singlet for the Boc group's nine protons appearing around 1.4 ppm.
-
Shift of Key Signals: The methylene (-CH₂-) protons of the starting material will shift upon formation of the amide bond in the product.
-
Disappearance of Starting Material: The signals corresponding to the starting amine will diminish over time.
-
Integration Analysis: The relative integration of the product's Boc signal to a characteristic signal of the starting material can provide a semi-quantitative measure of conversion.
Detailed Experimental Protocols
Adherence to a standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR data.
Protocol 1: Sample Preparation
Objective: To prepare a sample of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid for ¹H NMR analysis that is free of particulate matter and at an appropriate concentration.
Materials:
-
4-(Boc-aminomethyl)pyridine-2-carboxylic acid (5-10 mg)
-
NMR-grade deuterated solvent (e.g., DMSO-d₆, MeOD-d₄)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Procedure:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.
-
Add ~0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Causality Note: DMSO-d₆ is often the preferred solvent. Its high polarity readily dissolves the zwitterionic character of the molecule, and its hydrogen-bond accepting nature allows for the sharp observation of exchangeable protons (-COOH and -NH), which might otherwise be too broad or absent in a non-polar solvent like CDCl₃.[8][10]
-
-
Vortex the sample until the solid is completely dissolved. Gentle warming may be required.
-
Transfer the clear solution into a 5 mm NMR tube using a pipette.
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: Data Acquisition (400 MHz Spectrometer)
Objective: To acquire a standard, high-resolution ¹H NMR spectrum.
Parameters:
-
Lock & Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: zg30 (A standard 30-degree pulse experiment)
-
Number of Scans (NS): 16 (Increase for dilute samples)
-
Relaxation Delay (D1): 2 seconds.
-
Causality Note: A D1 of 2 seconds is generally sufficient for qualitative analysis. For accurate quantitative analysis (e.g., purity determination), D1 should be at least 5 times the longest T₁ relaxation time of any proton in the molecule to ensure full relaxation between pulses.
-
-
Spectral Width (SW): 20 ppm (centered around 6 ppm). This ensures all expected signals, from the downfield COOH to upfield aliphatic protons, are captured.
-
Acquisition Time (AQ): ~3-4 seconds.
-
-
Start Acquisition: Execute the experiment.
Protocol 3: Confirmatory D₂O Exchange
Objective: To definitively identify the signals corresponding to exchangeable protons (-COOH and -NH).
Procedure:
-
Acquire a standard ¹H NMR spectrum as described in Protocol 4.2.
-
Carefully remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and gently invert it several times to mix.
-
Re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals for the -COOH and -NH protons will significantly decrease in intensity or disappear entirely in the second spectrum due to proton-deuterium exchange.[2]
Data Interpretation and Validation
A systematic approach is crucial for accurate spectral assignment.
Figure 3: Logical workflow for the interpretation and validation of the ¹H NMR spectrum.
Self-Validating Checks:
-
Integration Sum: Do the relative integrals of all assigned peaks match the expected proton count (1:1:1:1:2:9)?
-
Reciprocal Coupling: Does the coupling constant (J) of the -NH triplet match the J value of the -CH₂ doublet? They must be identical as they are coupling partners.[7] Similarly, the coupling between H-5 and H-6 should be reciprocal.
-
Chemical Shift Logic: Are the most deshielded protons located where they are expected (i.e., adjacent to nitrogen and carbonyls)?
By following this structured approach, researchers can confidently verify the identity and purity of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid, ensuring the quality of this critical reagent for its downstream applications.
References
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Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
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White, J. D., et al. (2012). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 51(15), 8324–8334. [Link]
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NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Defense Technical Information Center. (1981). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
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Le-Thanh, H., & Vocelle, D. (1995). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 73(5), 629-637. [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-337. [Link]
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Kirk, D. N., & Rajagopalan, M. S. (1975). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 18, 1864-1868. [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]
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ResearchGate. (1966). H-H and 13C-H coupling constants in pyridazine. [Link]
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Yilmaz, H., & Yurdakul, S. (2001). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 34(1), 55-63. [Link]
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Liu, C., et al. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]
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Technical Disclosure Commons. (2024). NOVEL PROCESS FOR THE PREPARATION OF PIRTOBRUTINIB AND ITS INTERMEDIATES THEREOF. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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Wiley. (n.d.). Pyridine - SpectraBase. [Link]
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Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica, 89(15), 1503-1510. [Link]
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American Chemical Society. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2014). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. [Link]
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Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]
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LC-MS Characterization of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid: An Application Guide
Abstract
This technical guide provides a comprehensive framework for the characterization of 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid, a key building block in pharmaceutical synthesis, using Liquid Chromatography-Mass Spectrometry (LC-MS). We delve into the foundational principles guiding method development, offering detailed, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric analysis. This application note is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related compounds.
Introduction: The Significance of Precise Characterization
This compound is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structure incorporates a picolinic acid moiety, a known metal chelator and a structural motif in various biologically active compounds, and a Boc-protected aminomethyl group, which serves as a versatile handle for further synthetic modifications. The tert-butoxycarbonyl (Boc) protecting group is crucial for directing chemical reactions to other parts of the molecule, and its integrity during synthesis and storage is paramount.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier analytical technique for the definitive characterization of such molecules. Its inherent selectivity and sensitivity enable not only the confirmation of molecular identity but also the detection and quantification of impurities, degradants, and reaction byproducts. This guide will systematically walk through the essential steps for developing a robust LC-MS method tailored to this analyte.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's physicochemical properties is the cornerstone of rational method development.
| Property | Value | Source/Justification |
| Chemical Structure | ![]() | Chem-Impex International[1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | Chem-Impex International[1] |
| Molecular Weight | 252.27 g/mol | Chem-Impex International[1] |
| pKa (estimated) | pKa₁ ≈ 2-3 (Carboxylic Acid)pKa₂ ≈ 4-5 (Pyridine Nitrogen) | Based on pKa values of picolinic acid and substituted pyridines. The electron-withdrawing carboxylic acid group lowers the basicity of the pyridine nitrogen.[3] |
| Solubility | Soluble in methanol, DMSO; limited solubility in neutral water. | General solubility characteristics of Boc-protected amino acids and picolinic acid derivatives. Solubility is expected to increase in acidic and basic aqueous solutions due to the ionization of the carboxylic acid and pyridine moieties, respectively.[4][5] |
Key Analytical Considerations:
-
Boc Group Lability: The Boc protecting group is susceptible to cleavage under acidic conditions.[6] This necessitates careful control of mobile phase pH and ionization source conditions to prevent in-source fragmentation, which could lead to misinterpretation of data. The use of formic acid is generally preferred over trifluoroacetic acid (TFA) to minimize this effect.[6]
-
Analyte Polarity: The presence of both a carboxylic acid and a pyridine ring imparts significant polarity to the molecule. This suggests that a reversed-phase chromatographic method will be suitable, likely requiring a polar-modified C18 column or a lower percentage of organic solvent in the mobile phase for adequate retention.
-
Ionization: The molecule possesses multiple sites amenable to protonation, including the pyridine nitrogen and the amide nitrogen. Therefore, positive-ion electrospray ionization (ESI) is the logical choice for achieving high sensitivity.
Experimental Workflow: A Step-by-Step Guide
The following sections provide detailed protocols for the LC-MS analysis of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Picolinic acid-d4 (internal standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid (≥99%)
-
Ammonium formate
Sample and Standard Preparation Protocol
Rationale: The goal of sample preparation is to dissolve the analyte in a solvent compatible with the initial mobile phase conditions and to minimize matrix effects. For quantitative analysis, the inclusion of a stable isotope-labeled internal standard (SIL-IS) like picolinic acid-d4 is critical to compensate for variations in sample injection and ionization efficiency.
Protocol:
-
Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Prepare a separate 1 mg/mL stock solution of picolinic acid-d4 in methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve the desired concentration range for calibration.
-
-
Internal Standard Spiking:
-
To each working standard and sample, add a consistent volume of the picolinic acid-d4 internal standard working solution to achieve a final concentration within the linear range of the assay.
-
-
Final Dilution:
-
Dilute the spiked standards and samples with the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to ensure compatibility with the LC system and to minimize peak distortion.
-
Experimental Workflow Diagram
Caption: A generalized workflow for the LC-MS analysis.
LC-MS Method Parameters
Rationale: The selection of the analytical column and mobile phase is critical for achieving good chromatographic resolution and peak shape. A C18 column is a versatile choice for reversed-phase chromatography. The mobile phase composition is designed to provide good retention and elution characteristics for this polar analyte. A gradient elution is employed to ensure efficient elution and to clean the column after each injection.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument dependent, optimize for best signal |
Results and Discussion: Interpreting the Data
Mass Spectrum and Fragmentation Pattern
Upon introduction into the mass spectrometer, this compound is expected to readily form a protonated molecule, [M+H]⁺, at an m/z of 253.1. Collision-induced dissociation (CID) of this precursor ion will induce fragmentation, providing structural confirmation.
The most prominent fragmentation pathway for Boc-protected amines involves the loss of the Boc group. This can occur through two primary mechanisms:
-
Loss of isobutylene (56 Da): This results in the formation of a carbamic acid intermediate, which readily decarboxylates.
-
Loss of the entire Boc group (100 Da): This directly yields the deprotected amine.
-
Loss of tert-butanol (74 Da): This is another common fragmentation pathway for the Boc group.[7]
Subsequent fragmentation of the remaining picolinic acid structure is also expected, primarily through the loss of the carboxylic acid group as CO₂ (44 Da).
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of the analyte.
Quantitative Analysis
For quantitative studies, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression analysis will provide the equation of the line, which can then be used to determine the concentration of the analyte in unknown samples. The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision by correcting for matrix effects and other sources of variability.
Conclusion: A Robust Method for Confident Analysis
This application note has outlined a comprehensive and scientifically grounded approach for the LC-MS characterization of this compound. By understanding the physicochemical properties of the analyte and systematically optimizing the sample preparation, chromatographic, and mass spectrometric conditions, researchers can develop a robust and reliable method for both qualitative and quantitative analysis. The detailed protocols and theoretical considerations presented herein provide a solid foundation for the successful implementation of this method in pharmaceutical development and related scientific disciplines.
References
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Chem-Impex International. 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Reddy, P. N., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 647-656. [Link]
-
Li, Y., et al. (2008). Correlations and predictions of carboxylic acid pKa values using intermolecular structure and properties of hydrogen-bonded complexes. The Journal of Physical Chemistry A, 112(8), 1664-1671. [Link]
-
Zhuang, T., et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [Link]
-
Sousa, S. F., et al. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2588. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
RSC Publishing. Organic & Biomolecular Chemistry. [Link]
-
University of Tartu. Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. [Link]
-
Morten, M. J., & Christensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. PeerJ, 4, e2639. [Link]
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Nakano, Y., et al. (2018). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Analyst, 143(15), 3627-3635. [Link]
-
Christensen, J. H. (2016). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. GitHub. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]
-
Wikipedia. Picolinic acid. [Link]
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- 6. researchgate.net [researchgate.net]
- 7. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
Welcome to the technical support guide for the synthesis of 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate.[1] Its synthesis, while conceptually straightforward, presents several critical junctures where yields can be compromised. This guide provides in-depth troubleshooting advice and optimized protocols based on established chemical principles and field experience to help you navigate these challenges effectively.
The most common synthetic route involves the N-protection of a 4-(aminomethyl)picolinate ester, followed by a final ester hydrolysis (saponification) to yield the target carboxylic acid. The primary challenges arise from the sensitive nature of the tert-butoxycarbonyl (Boc) protecting group, which is prone to cleavage under the very conditions required for other transformations in the synthesis.[2][3]
Synthetic Pathway Overview
The following diagram illustrates a common synthetic pathway, highlighting the critical final steps that are the focus of this guide.
Caption: Common synthetic route to the target compound.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My Boc group is being removed during the final ester hydrolysis (saponification) step. How can I prevent this?
A1: This is the most common failure mode in this synthesis. The Boc group is notoriously labile under acidic conditions and can also be cleaved by strong nucleophiles or elevated temperatures, conditions often present during and after saponification.[2][3]
Causality:
-
Acidic Workup: The primary cause of deprotection is exposure to strong acid during the workup. After saponification, the product exists as a carboxylate salt. To protonate it to the desired carboxylic acid, researchers often lower the pH significantly. However, a pH below ~4 will rapidly cleave the Boc group, producing CO₂ and tert-butanol.
-
High Temperature: Heating the reaction mixture, especially with strong bases like NaOH or KOH for extended periods, can lead to gradual degradation of the Boc group.[3]
-
Excess Base: Using a large excess of a strong base can increase the rate of side reactions.
Solutions:
-
Use a Milder Base: Lithium hydroxide (LiOH) is the preferred base for this transformation. It is less harsh than NaOH or KOH and can effectively hydrolyze the ester at lower temperatures, preserving the Boc group.
-
Optimize Reaction Temperature: Run the hydrolysis at a reduced temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.[3]
-
Careful Workup and pH Control: This is the most critical step.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Instead of a strong acid like HCl, use a milder acidifying agent. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a 10% citric acid solution is often sufficient to protonate the carboxylate without drastically lowering the pH.
-
Add the acid dropwise while vigorously stirring and monitoring the pH with a calibrated meter. Adjust the pH to between 5 and 6. At this pH, the carboxylic acid is protonated, but the Boc group remains stable. The product, being zwitterionic, may precipitate at its isoelectric point, aiding in isolation.[4]
-
Troubleshooting Workflow for Boc Deprotection:
Caption: Troubleshooting workflow for premature Boc deprotection.
Q2: The ester hydrolysis is incomplete or very slow. How can I drive it to completion?
A2: Incomplete hydrolysis is typically a result of poor solubility or insufficient reactivity.
Causality:
-
Solubility: The starting material, an organic ester, may have poor solubility in the aqueous base, leading to a slow, biphasic reaction.
-
Steric Hindrance: While not a major issue for a methyl or ethyl ester, steric hindrance around the carbonyl can slow the reaction.
-
Insufficient Base: Using too little base will result in an incomplete reaction.
Solutions:
-
Use a Co-solvent: To create a homogeneous reaction mixture, use a water-miscible organic solvent like tetrahydrofuran (THF) or methanol (MeOH). A 1:1 or 2:1 mixture of THF:H₂O or MeOH:H₂O is common.[5]
-
Ensure Stoichiometry: Use a slight excess of the base. Typically, 1.2 to 1.5 equivalents of LiOH are sufficient. A large excess is not recommended due to the risk of Boc deprotection.
-
Increase Reaction Time: If the reaction is proceeding cleanly but slowly at room temperature, simply allow it to stir longer. Monitor by TLC or LC-MS every few hours. Patience is often better than increasing the temperature.
| Parameter | Recommendation for Saponification | Rationale |
| Base | LiOH·H₂O | Milder than NaOH/KOH, reduces risk of Boc cleavage. |
| Equivalents | 1.2 - 1.5 eq. | Ensures reaction goes to completion without large excess. |
| Solvent | THF/H₂O or MeOH/H₂O (1:1) | Improves substrate solubility for a monophasic reaction.[5] |
| Temperature | 0 °C to Room Temperature | Minimizes risk of temperature-induced Boc deprotection.[3] |
| Workup pH | 5 - 6 | Protonates the acid without cleaving the Boc group. |
Q3: My yield from the N-Boc protection step is low. What went wrong?
A3: Low yields in Boc protection often stem from improper base selection, stoichiometry, or side reactions.
Causality:
-
Base Strength: If starting with the amine hydrochloride salt, a base is required to free the amine for reaction. The base must be strong enough to deprotonate the ammonium salt but not so strong that it causes other side reactions.
-
Boc₂O Stoichiometry: Using too little di-tert-butyl dicarbonate (Boc₂O) will lead to incomplete reaction. Using a very large excess can complicate purification.
-
Reaction with Carboxylic Acid: If you are attempting to protect 4-(aminomethyl)picolinic acid directly (without the ester), the base can deprotonate the carboxylic acid, which may interfere with the reaction or complicate the workup. The standard procedure is to protect the amino group while the acid is in its ester form.[6]
Solutions:
-
Choose the Right Base: For a free amine, a mild organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is sufficient. If starting from an amine salt, use at least 2 equivalents of the base: one to neutralize the salt and one to facilitate the protection.[6]
-
Optimize Boc₂O Equivalents: Use a slight excess of Boc₂O, typically 1.1 to 1.3 equivalents.
-
Control Temperature: The reaction is typically exothermic. Add the Boc₂O slowly to the amine solution at 0 °C to maintain control.
-
Protect the Ester: The most reliable route involves protecting the amino group of the ester precursor (e.g., methyl 4-(aminomethyl)picolinate) before hydrolyzing the ester in a subsequent step.
Part 2: Frequently Asked Questions (FAQs)
-
What is the most reliable synthetic route? The most commonly cited and reliable route involves the synthesis of methyl 4-(aminomethyl)picolinate, followed by N-Boc protection, and concluding with a mild LiOH-mediated saponification.
-
How should I monitor these reactions? Thin-Layer Chromatography (TLC) is effective. Use a mobile phase like 10% Methanol in Dichloromethane. The product, being a carboxylic acid, will have a lower Rf than the starting ester. Staining with potassium permanganate can help visualize the spots. Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for confirming the presence of the desired mass and checking for byproducts like the deprotected amine.
-
My final product is an oil/gummy solid. How can I crystallize it? Purity is key for crystallization. If impurities are present, consider a quick pass through a short plug of silica gel. For crystallization, try dissolving the product in a minimal amount of a polar solvent like hot ethyl acetate or isopropanol and then slowly adding a non-polar solvent like hexanes or heptane until turbidity is observed. Allowing it to cool slowly can induce crystallization. The solubility and crystal form can be highly dependent on conditions.[7]
-
What are the recommended storage conditions for the final product? Store the final product in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8 °C. It is a carboxylic acid and can be sensitive to moisture and air over long periods.
Part 3: Optimized Experimental Protocols
These protocols are designed to maximize yield and purity for the critical final steps of the synthesis.
Protocol 1: N-Boc Protection of Methyl 4-(aminomethyl)picolinate
Materials:
-
Methyl 4-(aminomethyl)picolinate (or its HCl salt)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve methyl 4-(aminomethyl)picolinate (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
If starting with the HCl salt, add TEA (2.2 eq.). If starting with the free amine, add TEA (1.2 eq.).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve Boc₂O (1.2 eq.) in a small amount of DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step or purified by column chromatography if necessary.
Protocol 2: Selective Saponification of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
Materials:
-
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl) or 10% Citric Acid solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the Boc-protected ester (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add LiOH·H₂O (1.5 eq.) in one portion.
-
Stir the reaction vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, cool the mixture back to 0 °C.
-
Crucial Step: Slowly and carefully add 1 M HCl or 10% citric acid dropwise to adjust the pH to 5.5. Monitor with a pH meter. A white precipitate of the product may form.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid.
References
-
Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Chem-Impex (n.d.). 4-[(tert-Butoxycarbonylamino)methyl]pyridine-2-carboxylic acid. [Link]
-
The Royal Society of Chemistry (2018). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]
-
Organic Syntheses (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. [Link]
-
ResearchGate (2001). An efficient new route for the preparation of (4R)-1-(tert-butoxycarbonyl)- 4-amino-D-proline. [Link]
- Google Patents (2021). WO2021076681A1 - Process for synthesis of picolinamides.
-
MDPI (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]
-
CrystEngComm (RSC Publishing) (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. [Link]
-
Chemistry LibreTexts (2023). The Hydrolysis of Esters. [Link]
-
Organic Syntheses (n.d.). picolinic acid hydrochloride. [Link]
-
Technical Disclosure Commons (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. [Link]
-
Organic Chemistry Portal (n.d.). Boc-Protected Amino Groups. [Link]
-
Chemguide (n.d.). hydrolysis of esters. [Link]
-
CORE (1985). 4-(N-tert-Butyloxycarbonylaminomethyl)- phenylisothiocyanate: its synthesis and use in microsequencing. [Link]
-
Reddit (2022). Hydrolysis product troubleshooting. [Link]
-
ResearchGate (2018). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]
-
New Journal of Chemistry (RSC Publishing) (2022). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. [Link]
-
YouTube (2019). mechanism of ester hydrolysis. [Link]
-
Pipzine Chemicals (n.d.). 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected. [Link]
-
Organic Chemistry Portal (n.d.). Ester to Acid - Common Conditions. [Link]
-
PubMed (2009). On the selective N-methylation of BOC-protected amino acids. [Link]
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid, a key building block in medicinal chemistry. We will dissect its spectral features, compare it with relevant analogues, and provide the experimental context necessary for robust and reliable characterization.
Introduction to this compound
This compound is a bifunctional molecule of significant interest in the synthesis of complex organic molecules.[1] It incorporates a picolinic acid moiety, a pyridine-2-carboxylic acid, which is a common scaffold in pharmacologically active compounds, and a side chain containing a primary amine protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile, acid-labile removal.[2] Understanding the NMR spectral signature of this compound is crucial for reaction monitoring, quality control, and the definitive confirmation of its structure.
Below is the chemical structure of this compound, which will be referenced throughout this guide.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the picolinic acid ring, the methylene linker, the Boc protecting group, and the labile amine and carboxylic acid protons. The choice of solvent will significantly impact the chemical shifts of the labile protons.[3] For this analysis, we will consider a polar aprotic solvent like DMSO-d₆, which is commonly used for such compounds.[3][4]
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| Carboxylic Acid (-COOH) | 12.0 - 14.0 | Broad Singlet | 1H | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad signal at a very downfield chemical shift.[2] |
| Pyridine H-6 | 8.5 - 8.7 | Doublet | 1H | The proton ortho to the pyridine nitrogen is the most deshielded proton on the ring due to the inductive effect of the nitrogen. |
| Pyridine H-3 | 8.0 - 8.2 | Singlet or Narrow Doublet | 1H | This proton is meta to the nitrogen and ortho to the carboxylic acid group, leading to a downfield shift. |
| Pyridine H-5 | 7.4 - 7.6 | Doublet | 1H | This proton is meta to both the nitrogen and the carboxylic acid, and ortho to the aminomethyl substituent, resulting in a more upfield position compared to H-6 and H-3. |
| Amine (-NH-) | 7.2 - 7.8 | Triplet or Broad Singlet | 1H | The chemical shift of the NH proton is variable and depends on concentration and solvent. In DMSO-d₆, it often couples to the adjacent methylene protons, appearing as a triplet. |
| Methylene (-CH₂-) | 4.3 - 4.5 | Doublet | 2H | These protons are adjacent to the electron-withdrawing pyridine ring and the nitrogen of the Boc-protected amine, causing a significant downfield shift. They will likely be coupled to the NH proton. |
| tert-Butyl (-C(CH₃)₃) | 1.4 - 1.5 | Singlet | 9H | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in the aliphatic region of the spectrum.[5] |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 170 | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| Boc Carbonyl (-C=O) | 155 - 160 | The carbonyl carbon of the carbamate is also deshielded, but typically appears slightly upfield of a carboxylic acid carbonyl.[5] |
| Pyridine C-2 | 148 - 152 | The carbon atom attached to the nitrogen and the carboxylic acid group is highly deshielded. |
| Pyridine C-6 | 147 - 150 | The carbon atom ortho to the nitrogen is also significantly deshielded. |
| Pyridine C-4 | 145 - 148 | The carbon atom bearing the aminomethyl substituent. |
| Pyridine C-3 & C-5 | 120 - 128 | These carbons are less affected by the nitrogen and are found in the typical aromatic region. |
| Boc Quaternary Carbon (-C(CH₃)₃) | 78 - 82 | The quaternary carbon of the Boc group has a characteristic chemical shift.[5] |
| Methylene (-CH₂-) | 40 - 45 | The methylene carbon is shifted downfield due to its attachment to the pyridine ring and the nitrogen atom. |
| tert-Butyl (-C(CH₃)₃) | 28 - 30 | The three equivalent methyl carbons of the Boc group appear as a strong signal in the aliphatic region.[5] |
Comparison with Unprotected Analogue: 4-(Aminomethyl)picolinic Acid
A direct comparison with the deprotected analogue, 4-(aminomethyl)picolinic acid, highlights the influence of the Boc group on the NMR spectrum.
¹H NMR Comparison:
| Feature | This compound (Predicted) | 4-(Aminomethyl)picolinic Acid (Experimental, D₂O) [1] |
| Boc Protons | Singlet at ~1.4-1.5 ppm (9H) | Absent |
| Methylene Protons (-CH₂-) | Doublet at ~4.3-4.5 ppm (2H) | Singlet at ~4.3 ppm (2H) |
| Pyridine Protons | H-6: ~8.5-8.7 ppm, H-3: ~8.0-8.2 ppm, H-5: ~7.4-7.6 ppm | H-6: ~8.5 ppm, H-3: ~7.9 ppm, H-5: ~7.5 ppm |
| Labile Protons | -COOH (~12-14 ppm), -NH- (~7.2-7.8 ppm) | Absent in D₂O due to exchange |
The most significant difference is the presence of the large singlet for the nine tert-butyl protons in the Boc-protected compound. The methylene protons in the unprotected amine are a singlet in D₂O due to the exchange of the amine protons with the solvent. In a non-exchanging solvent like DMSO-d₆, these protons would likely appear as a singlet at a slightly more upfield position compared to the Boc-protected analogue due to the absence of the electron-withdrawing carbonyl group of the Boc moiety. The pyridine proton signals are expected to be in similar regions, with minor shifts due to the electronic differences between the free amine and the Boc-protected amine.
Experimental Protocol: NMR Sample Preparation
To ensure high-quality, reproducible NMR data, a standardized sample preparation protocol is essential.
Figure 2: A typical workflow for preparing a small molecule sample for NMR analysis.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good choice for this molecule as it will dissolve the compound and allow for the observation of the labile -COOH and -NH protons. Add approximately 0.5-0.7 mL of the solvent to the sample vial.
-
Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. Typically, a very small amount is sufficient.
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a clean and dry 5 mm NMR tube.
-
Mixing: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
Conclusion
The NMR spectral analysis of this compound is a clear-cut process that relies on the fundamental principles of NMR spectroscopy and an understanding of the contributions of its constituent functional groups. By predicting the ¹H and ¹³C NMR spectra and comparing them with known analogues, researchers can confidently verify the structure of this important synthetic intermediate. The characteristic signals of the picolinic acid ring, the methylene bridge, and the Boc protecting group provide a unique fingerprint for this molecule, enabling its unambiguous identification in complex reaction mixtures and ensuring the integrity of subsequent synthetic steps in drug discovery and development.
References
-
ResearchGate. The 13 C-NMR (DMSO-d6, 125 MHz) data of compounds 1-3. [Link]
-
ScienceOpen. Supporting Information. [Link]
-
Bawa, R. A., & Haddad, R. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Publishing. [Link]
-
Appendix A NMR Spectra. D-Scholarship@Pitt. [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025-01-19). [Link]
-
ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer. [Link]
Sources
A Senior Application Scientist's Guide to Amine Protection of Picolinic Acid: A Comparative Analysis
For researchers and professionals in drug development, the strategic manipulation of functional groups is paramount to successful synthesis. Picolinic acid, a pyridine-2-carboxylic acid, is a valuable bidentate chelating agent and a common building block in pharmaceuticals and materials science.[1][2] However, its amine functionality can complicate synthetic routes, particularly in reactions like amide coupling, where it can lead to undesired self-polymerization.[3] This necessitates the use of a temporary amine protecting group.
The choice of this protecting group is not trivial; it is a critical decision that influences yield, purity, and the overall efficiency of a synthetic pathway. This guide provides an in-depth comparison of the most common amine protecting groups for picolinic acid, with a focus on the widely used tert-butyloxycarbonyl (Boc) group, to empower you to make informed, causality-driven decisions in your experimental design.
The Contenders: An Overview of Key Amine Protecting Groups
While numerous amine protecting groups exist, four stand out for their utility and distinct chemical properties:
-
Boc (tert-butyloxycarbonyl): A modern workhorse, favored for its ease of introduction and mild, acidic removal conditions.
-
Cbz (Carbobenzyloxy): A classic protecting group, stable to a wide range of conditions but typically removed by catalytic hydrogenolysis.[4]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Primarily used in solid-phase peptide synthesis (SPPS), its key feature is its lability to basic conditions.[3][5]
-
Tosyl (Ts): A robust group, forming stable sulfonamides that require strong reducing agents or harsh acidic conditions for cleavage.
The concept of orthogonality is crucial when selecting a protecting group. Orthogonal protecting groups can be removed under distinct conditions without affecting each other, allowing for selective deprotection in multi-step syntheses.[6][7] For instance, the acid-labile Boc group and the base-labile Fmoc group are an orthogonal pair.[6][7]
Deep Dive: The Boc Group - The Versatile Standard
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its reliable performance and mild deprotection protocol.[8]
Mechanism of Protection and Deprotection
Protection: The amine nitrogen of picolinic acid acts as a nucleophile, attacking one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[9] This reaction is typically facilitated by a base (e.g., DMAP, NaHCO₃) and proceeds readily at room temperature.[8] The mechanism results in the formation of the N-Boc-picolinic acid, tert-butanol, and carbon dioxide gas.[10]
Deprotection: The Boc group is cleaved under acidic conditions.[8] Protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), initiates the cleavage.[9][11] This leads to the elimination of a stable tert-butyl cation, which subsequently forms isobutylene, and a transient carbamic acid that spontaneously decarboxylates to release the free amine.[12][13]
Alternative Strategies: Cbz, Fmoc, and Tosyl Groups
While Boc is broadly applicable, specific synthetic contexts may demand the unique properties of other protecting groups.
Cbz (Carbobenzyloxy) Group
-
Introduction: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., Na₂CO₃, NaHCO₃), carefully controlling the pH between 8 and 10 to prevent reagent decomposition and racemization.[14][15]
-
Removal: Its primary advantage is its stability under both acidic and basic conditions.[4] Cleavage is most commonly achieved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C).[9][14][15] This method is clean, yielding toluene and CO₂ as byproducts. However, it is incompatible with molecules containing other reducible functional groups like alkenes, alkynes, or some sulfur-containing groups.[4] Alternative deprotection can be achieved with strong acids like HBr in acetic acid, though these conditions are harsher than those for Boc removal.[15]
Fmoc (9-Fluorenylmethyloxycarbonyl) Group
-
Introduction: The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) with a base.[5][16]
-
Removal: The defining characteristic of the Fmoc group is its lability under mild basic conditions, typically using a solution of piperidine in DMF.[5][17] This makes it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[6] This feature is the cornerstone of modern Fmoc-based solid-phase peptide synthesis.[3][5] However, its sensitivity to bases makes it unsuitable for synthetic routes involving strong basic reagents.
Tosyl (Ts) Group
-
Introduction: The tosyl group is introduced by reacting the amine with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Removal: N-tosyl amides are exceptionally stable to a wide range of conditions, including strong acids and bases, and oxidation. This robustness, however, comes at the cost of harsh deprotection conditions, often requiring strong reducing agents (e.g., sodium in liquid ammonia) or very strong acids.
Head-to-Head Comparison: Selecting the Right Tool for the Job
The optimal choice of protecting group depends entirely on the planned synthetic route downstream. The following table summarizes the key characteristics to guide your decision.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Carbobenzyloxy) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Tosyl (p-toluenesulfonyl) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Benzyl chloroformate (Cbz-Cl) | Fmoc-Cl or Fmoc-OSu | p-Toluenesulfonyl chloride (TsCl) |
| Introduction Conditions | Mild base (e.g., DMAP, NaHCO₃), RT | Aqueous base (pH 8-10)[15] | Mild base (e.g., triethylamine) | Base (e.g., pyridine) |
| Cleavage Conditions | Strong acid (TFA, HCl)[8][9] | Catalytic Hydrogenolysis (H₂/Pd-C)[9][14] | Mild base (e.g., 20% Piperidine/DMF)[5] | Strong reducing agents (Na/NH₃) or strong acid |
| Stability Profile | Stable to base, nucleophiles, hydrogenolysis | Stable to acid and base[4] | Stable to acid and hydrogenolysis[5] | Very stable to acid, base, oxidation |
| Orthogonal To | Fmoc, Cbz | Boc, Fmoc | Boc, Cbz | Boc, Cbz, Fmoc |
| Key Advantage | Mild acidic cleavage, common, versatile | Stable to acid/base, clean cleavage | Mild basic cleavage, ideal for SPPS | High stability for harsh reactions |
| Key Disadvantage | Acid sensitive | Incompatible with reducible groups[4] | Base sensitive | Harsh cleavage conditions |
Decision-Making Framework: A Logic-Based Approach
To streamline the selection process, consider the following workflow. This decision tree illustrates how to choose a protecting group based on the anticipated reaction conditions in your synthesis.
Caption: General synthetic workflow using Boc protection.
Conclusion
The selection of an amine protecting group for picolinic acid is a strategic decision that hinges on the planned synthetic route. The Boc group offers a robust and versatile option, stable to many reaction conditions and easily removed with acid. The Cbz group provides an alternative for syntheses requiring acid and base stability, provided no reductions are planned. The Fmoc group is the specialist's choice for base-sensitive deprotection strategies, particularly in peptide synthesis. By understanding the causality behind the stability and lability of each group, researchers can design more efficient, logical, and successful synthetic pathways.
References
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Chemistry Steps. Boc Protecting Group for Amines.[Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups.[Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O).[Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection.[Link]
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Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[Link]
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ACS Publications. Picoloyl Protecting Group in Synthesis: Focus on a Highly Chemoselective Catalytic Removal. (2020-06-03). [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups.[Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups (PDF).[Link]
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J&K Scientific LLC. BOC Protection and Deprotection. (2025-02-08). [Link]
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Master Organic Chemistry. Amine Protection and Deprotection.[Link]
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Organic Chemistry Portal. Amino Protecting Groups Stability.[Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group.[Link]
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Organic Chemistry Portal. Protective Groups.[Link]
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PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.[Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups.[Link]
-
PubMed. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.[Link]
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National Institutes of Health (NIH). Picoloyl protecting group in synthesis: focus on a highly chemoselective catalytic removal.[Link]
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David Spring's group, University of Cambridge. The reductive cleavage of picolinic amides.[Link]
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ResearchGate. Pyridinyl indole N‐Boc deprotection scope.[Link]
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PubMed. A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides.[Link]
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aaptec. Amino Acid Derivatives for Peptide Synthesis.[Link]
-
Australian Journal of Chemistry. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. (2019-11-22). [Link]
-
ResearchGate. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.[Link]
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Wikipedia. Tosyl group.[Link]
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Master Organic Chemistry. Introduction to Peptide Synthesis. (2019-02-15). [Link]
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Royal Society of Chemistry. Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalys. (2020-05-19). [Link]
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Organic Chemistry Portal. p-Toluenesulfonamides.[Link]
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ResearchGate. Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).[Link]
-
ACS Publications. Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. (2019-09-16). [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Behavior of 4-(Boc-aminomethyl)pyridine-2-carboxylic Acid
Introduction: The Analytical Challenge of Multifunctional Molecules
In the landscape of modern drug discovery and chemical synthesis, molecules rarely possess a single functional group. Compounds like 4-(Boc-aminomethyl)pyridine-2-carboxylic acid are becoming increasingly common as versatile building blocks and intermediates.[1] This molecule uniquely combines a pyridine core, a carboxylic acid, and a carbamate-protected amine. While this multifunctionality is a boon for synthetic chemists, it presents a distinct challenge for analytical characterization, particularly by mass spectrometry (MS). The inherent lability of the tert-butoxycarbonyl (Boc) protecting group, coupled with the fragmentation tendencies of the pyridine and carboxylic acid moieties, necessitates a nuanced understanding to achieve accurate mass spectral interpretation.
This guide provides an in-depth analysis of the expected mass spectrometric behavior of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid. We will dissect its probable fragmentation pathways under common ionization conditions, compare its signature to that of structurally related alternatives, and provide a robust, field-tested protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for structural confirmation and purity assessment of complex synthetic intermediates.
Part 1: Predicted Mass Spectrometric Profile of 4-(Boc-aminomethyl)pyridine-2-carboxylic Acid
The molecule has a molecular formula of C₁₂H₁₆N₂O₄ and a monoisotopic molecular weight of 252.1110 g/mol .[1] In electrospray ionization (ESI), it is expected to be readily observed in both positive and negative ion modes.
| Ion Species | Predicted m/z | Ionization Mode | Notes |
| [M+H]⁺ | 253.1183 | Positive | Protonation likely on the pyridine nitrogen or the aminomethyl nitrogen after in-source Boc loss. |
| [M+Na]⁺ | 275.0999 | Positive | Common sodium adduct. |
| [M-H]⁻ | 251.1037 | Negative | Deprotonation of the carboxylic acid. |
Key Fragmentation Pathways
The fragmentation of 4-(Boc-aminomethyl)pyridine-2-carboxylic acid is anticipated to be dominated by the lability of the Boc group.[5][6] This protecting group is notoriously susceptible to cleavage in the gas phase, often through a McLafferty-type rearrangement, leading to the neutral loss of isobutene (56 Da) and carbon dioxide (44 Da), for a total loss of 100 Da.[6]
A secondary fragmentation pathway involves the carboxylic acid group, which can readily lose water (18 Da) or the entire carboxyl group (45 Da).[4][7]
The diagram below illustrates the predicted primary fragmentation cascade for the [M+H]⁺ ion.
Sources
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Navigating the Therapeutic Landscape of Rheumatoid Arthritis: A Comparative Analysis of Leflunomide and Its Alternatives
An In-Depth Guide for Researchers and Drug Development Professionals
In the intricate world of autoimmune disease, particularly rheumatoid arthritis (RA), the therapeutic arsenal has evolved significantly. This guide, moving beyond a rigid template, offers a deep, comparative analysis of Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD), and its therapeutic counterparts. As senior application scientists, our focus is to dissect the experimental data, elucidate the causal mechanisms, and provide a comprehensive, practical resource for fellow researchers in the field. This document is grounded in scientific integrity, with every claim supported by authoritative sources.
The Rationale for a Comparative Approach
The treatment of rheumatoid arthritis is not a one-size-fits-all endeavor. The heterogeneity of patient responses and the diverse mechanisms of action of available drugs necessitate a nuanced understanding of their comparative efficacy and safety profiles. This guide will focus on three cornerstone therapies representing distinct mechanistic classes:
-
Leflunomide: A pyrimidine synthesis inhibitor.
-
Methotrexate: A folate pathway antagonist with broad anti-inflammatory effects.
-
Adalimumab: A biologic DMARD that targets Tumor Necrosis Factor-alpha (TNF-α).
By cross-referencing the experimental data for these agents, we can better appreciate their unique contributions to the management of RA and identify the experimental systems best suited to evaluate novel therapeutics in the same class.
Leflunomide: A Targeted Approach to Immunomodulation
Leflunomide stands out for its specific mechanism of action. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide, which selectively and reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][2][4][5][6][7]
The Causal Link: Why Inhibit Pyrimidine Synthesis?
Rapidly proliferating cells, such as activated lymphocytes that drive the autoimmune response in RA, are heavily dependent on the de novo pyrimidine synthesis pathway for their expansion.[2][8] Other cell types can utilize a "salvage pathway" to recycle pyrimidines, making them less susceptible to the effects of DHODH inhibition.[1][2][8] This selective pressure on lymphocytes is the cornerstone of Leflunomide's therapeutic effect and explains its relatively targeted immunomodulatory action.[8]
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- 8. ard.bmj.com [ard.bmj.com]
A Comparative Structural Analysis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic Acid and Its Methyl Ester for Drug Development Professionals
In the landscape of modern drug discovery and development, the nuanced structural and physicochemical properties of lead compounds and their intermediates are of paramount importance. The choice between a carboxylic acid and its corresponding ester can significantly influence a molecule's solubility, stability, membrane permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed structural comparison of 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid and its methyl ester, two molecules pertinent to the synthesis of complex pharmaceutical agents.[1] We will delve into their fundamental properties, supported by experimental data and established analytical protocols, to offer researchers and scientists a comprehensive understanding for informed decision-making in their synthetic and developmental workflows.
Introduction to the Analytes
This compound and its methyl ester are derivatives of picolinic acid, a pyridine carboxylic acid that serves as a versatile building block in medicinal chemistry.[1] The presence of a Boc-protected aminomethyl group at the 4-position introduces a key functional handle for further synthetic modifications, while the functional group at the 2-position—a carboxylic acid or a methyl ester—defines the core subject of our comparison.
The carboxylic acid is a polar, ionizable group that can engage in hydrogen bonding and ionic interactions, often enhancing aqueous solubility.[1] Conversely, the methyl ester is a less polar, non-ionizable functional group that can improve a molecule's lipophilicity and ability to cross biological membranes.
Chemical Structures:
-
This compound: C₁₂H₁₆N₂O₄
-
Methyl 4-(((Tert-butoxycarbonyl)amino)methyl)picolinate: C₁₃H₁₈N₂O₄[2]
Physicochemical Properties: A Head-to-Head Comparison
The seemingly minor difference between a carboxylic acid and its methyl ester gives rise to significant variations in their physicochemical properties. The following table summarizes the key distinctions between our two compounds of interest, with data compiled from supplier specifications.
| Property | This compound | Methyl 4-(((Tert-butoxycarbonyl)amino)methyl)picolinate | Rationale for Difference |
| Molecular Formula | C₁₂H₁₆N₂O₄[1][3] | C₁₃H₁₈N₂O₄[2] | Addition of a methyl group (-CH₂) to the ester. |
| Molecular Weight | 252.27 g/mol [1][3] | 266.29 g/mol (calculated based on formula) | The mass of the additional methyl group. |
| Appearance | White to pale yellow powder[1] | Information not readily available, likely a solid or oil. | Esterification can alter the crystalline packing and physical state. |
| Purity (Typical) | ≥ 96% (HPLC)[1] | 95%[2] | Varies by synthesis and purification methods. |
| Storage Conditions | 2 - 8 °C[1] | Room Temperature[2] | Esters can be more susceptible to hydrolysis, but the acid may have other stability considerations. |
| Solubility | Expected to be higher in aqueous/polar solvents. | Expected to be higher in organic/non-polar solvents. | The carboxylic acid can be deprotonated to form a soluble salt in aqueous base, while the ester is more lipophilic. |
| Acidity (pKa) | Picolinic acid has a pKa of ~5.4. The electron-withdrawing nature of the aminomethyl substituent may slightly alter this. | Not applicable (non-ionizable). | The acidic proton of the carboxylic acid is replaced by a methyl group in the ester. |
Experimental Workflow for Comparative Structural and Physicochemical Analysis
To empirically validate the structural and property differences between the acid and its methyl ester, a series of well-defined experiments are necessary. The following workflow outlines a logical sequence of analyses.
Figure 1: Experimental workflow for the comparative analysis of this compound and its methyl ester.
Detailed Protocol: Comparative ¹H NMR Spectroscopy
Objective: To identify and compare the proton chemical shifts of the acid and its methyl ester, confirming their respective structures.
Materials:
-
This compound
-
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the acid and dissolve it in ~0.6 mL of DMSO-d₆. The use of DMSO-d₆ is recommended for the acid to ensure the acidic proton is observable.
-
Accurately weigh approximately 5-10 mg of the methyl ester and dissolve it in ~0.6 mL of CDCl₃.
-
-
NMR Acquisition:
-
Acquire ¹H NMR spectra for both samples at room temperature.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Analysis and Expected Observations:
-
Common Signals: Both spectra will exhibit signals corresponding to the Boc group (a singlet around 1.4 ppm), the aminomethyl protons (a doublet around 4.3-4.5 ppm), and the pyridine ring protons (in the aromatic region, typically 7-8.5 ppm).
-
Distinguishing Signals:
-
Acid (in DMSO-d₆): A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).
-
Ester (in CDCl₃): A sharp singlet around 3.9 ppm corresponding to the methyl ester protons (-OCH₃).
-
-
Structural Differences and Their Functional Implications
The conversion of the carboxylic acid to its methyl ester introduces subtle yet significant structural and electronic changes that have profound implications for its application in drug development.
Figure 2: A diagram illustrating the relationship between the structural forms and their resulting physicochemical properties.
Polarity and Solubility
The carboxylic acid group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This generally imparts greater aqueous solubility, a desirable trait for intravenous drug formulations. In contrast, the methyl ester is less polar and can only act as a hydrogen bond acceptor. This increased lipophilicity often enhances solubility in organic solvents and can improve passive diffusion across biological membranes, which is crucial for oral bioavailability.
Chemical Reactivity and Stability
The carboxylic acid can be deprotonated to form a carboxylate anion, which can act as a nucleophile or a base. This reactivity can be leveraged in subsequent synthetic steps. The methyl ester, while generally stable, is susceptible to hydrolysis back to the carboxylic acid, either chemically (acid or base-catalyzed) or enzymatically (by esterases in vivo). This susceptibility to hydrolysis is a key consideration in prodrug design, where an ester may be used to mask a polar carboxylic acid to improve drug delivery, with the active acid form being released at the target site.
Conformational and Crystallographic Considerations
Conclusion for the Practicing Scientist
The choice between this compound and its methyl ester is a critical decision in a synthetic or drug development campaign.
-
Choose the acid when:
-
High aqueous solubility is desired for formulation or subsequent aqueous reactions.
-
The carboxylate functionality is required for specific biological interactions or as a synthetic handle for amide bond formation.
-
A more polar intermediate is needed for purification purposes (e.g., to facilitate separation from less polar impurities).
-
-
Choose the methyl ester when:
-
Increased lipophilicity and solubility in organic solvents are necessary for a particular reaction or formulation.
-
Improved membrane permeability is a goal, and the ester is intended as a prodrug moiety.
-
The carboxylic acid needs to be protected from participating in undesired side reactions.
-
Ultimately, a thorough understanding of the structural and physicochemical differences, validated by the experimental protocols outlined in this guide, will empower researchers to make strategic choices that accelerate their research and development efforts.
References
-
PubChem. (n.d.). Methyl 4-((tert-butoxycarbonyl)amino)butanoate. Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). X-ray crystal structure and conformation of N -( tert -butyloxycarbonyl)-L-methionyl-(1-aminocyclopent-3-ene-1-carbonyl)-L-phenylalanine methyl ester (Boc 0 Met 1 -Cpg 2 -Phe 3 OMe). Retrieved January 26, 2026, from [Link]
-
Molecules. (2022). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Retrieved January 26, 2026, from [Link]
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

